Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIQCOYHGDISCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Technical Profile: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Executive Summary
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Belonging to the class of 4,6-disubstituted pyrimidines, this molecule serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and agrochemicals. Its structural duality—combining an electrophilic ester moiety at position 4 with a lipophilic, chemically versatile ethoxymethyl group at position 6—offers a unique handle for divergent synthesis.
This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed for researchers in drug discovery and process chemistry.
Molecular Architecture & Physicochemical Profile
The molecule features a pyrimidine core, an electron-deficient aromatic system. The 4-carboxylate group enhances the ring's electron deficiency, making the C2 position susceptible to nucleophilic attack under oxidative or activated conditions. The 6-ethoxymethyl group acts as a stable ether linkage that can be chemically manipulated into an alcohol, aldehyde, or halide.
Table 1: Physicochemical Properties (Calculated/Estimated)
| Property | Value / Description |
| IUPAC Name | Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Boiling Point | ~280–290°C (Predicted at 760 mmHg) |
| Density | ~1.15 ± 0.1 g/cm³ |
| LogP (Predicted) | 1.2 – 1.5 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water.[1][2][3] |
Synthetic Pathways & Manufacturing
The synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate can be approached via two primary strategies: De Novo Cyclocondensation (constructing the ring) or Functionalization of a Precursor (modifying an existing pyrimidine).
Strategy A: Radical Functionalization (The "Top-Down" Approach)
This is the most common laboratory-scale method, utilizing the widely available Ethyl 6-methylpyrimidine-4-carboxylate as a starting material.
-
Radical Bromination: The 6-methyl group is activated via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene.
-
Nucleophilic Substitution: The resulting bromomethyl intermediate undergoes an Sɴ2 reaction with sodium ethoxide in ethanol to yield the target ether.
Strategy B: Cyclocondensation (The "Bottom-Up" Approach)
Ideal for scale-up to avoid radical steps.
-
Precursor Synthesis: Reaction of ethyl ethoxyacetate with diethyl oxalate to form Ethyl 4-ethoxy-2,4-dioxobutanoate .
-
Cyclization: Condensation of the diketo ester with Formamidine Acetate (or HCl salt) in the presence of a base (NaOEt) to close the pyrimidine ring.
Figure 1: Retrosynthetic analysis showing the Radical Functionalization (top) and Cyclocondensation (bottom) pathways.
Reactivity Profile & Functionalization
The molecule offers three distinct sites for chemical modification, making it a versatile scaffold.
-
The Ester (C4 Position):
-
Hydrolysis: Treatment with LiOH (THF/H₂O) yields the carboxylic acid.
-
Amidation: Reacts with primary/secondary amines (often requiring Lewis acid catalysis like AlMe₃ or direct heating) to form carboxamides.
-
Reduction: NaBH₄ or LiAlH₄ reduces the ester to a hydroxymethyl group.
-
-
The Ethoxymethyl Group (C6 Position):
-
Ether Cleavage: Treatment with BBr₃ or TMSI cleaves the ethyl ether, revealing the primary alcohol (6-hydroxymethyl).
-
Oxidation: If cleaved to the alcohol, it can be oxidized to the aldehyde (MnO₂) or carboxylic acid, allowing for 4,6-dicarboxylic acid derivatives.
-
-
The Pyrimidine Ring (C2 Position):
-
Minisci Reaction: Radical alkylation at C2 using carboxylic acids/AgNO₃/Persulfate.
-
N-Oxidation: m-CPBA oxidation yields the N-oxide, activating C2 for nucleophilic aromatic substitution (SɴAr) via the Reissert-Henze reaction (e.g., introduction of -CN or -Cl).
-
Figure 2: Divergent reactivity map illustrating key transformations at the C4 ester, C6 ether, and C2 ring positions.
Experimental Protocols
Protocol A: Synthesis via Radical Bromination (From Ethyl 6-methylpyrimidine-4-carboxylate)
Rationale: This method is preferred for small-scale synthesis (1–10g) due to the commercial availability of the starting material.
Step 1: Bromination
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and nitrogen inlet.
-
Reagents: Charge Ethyl 6-methylpyrimidine-4-carboxylate (10.0 mmol), N-Bromosuccinimide (NBS, 11.0 mmol), and Benzoyl Peroxide (0.5 mmol).
-
Solvent: Add CCl₄ or Benzotrifluoride (50 mL). Note: Benzotrifluoride is a greener alternative to CCl₄.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate the filtrate to yield crude bromomethyl intermediate.
Step 2: Ethoxylation
-
Reagents: Dissolve the crude bromide in absolute Ethanol (30 mL).
-
Reaction: Add Sodium Ethoxide (1.2 eq, 21% wt in EtOH) dropwise at 0°C.
-
Condition: Stir at room temperature for 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).
Protocol B: Hydrolysis to Carboxylic Acid
Rationale: Essential for coupling the scaffold to amines in drug synthesis.
-
Dissolve the ester (1.0 eq) in THF:Water (3:1).
-
Add LiOH·H₂O (1.5 eq) at 0°C.
-
Stir at RT for 1 hour.
-
Acidify to pH 3–4 with 1M HCl.
-
Extract with EtOAc or lyophilize if water-soluble.
Safety & Toxicology (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Use exclusively within a fume hood, especially during the bromination step (lachrymator potential of bromomethyl intermediates).
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
References
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and reactivity).
-
Undheim, K., & Benneche, T. (1996). "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. Elsevier. Link
- Sakamoto, T., et al. (1980). "Palladium-catalyzed cross-coupling reactions of chloropyrimidines." Chemical & Pharmaceutical Bulletin, 28(11).
-
PubChem Compound Summary. (2024). "Ethyl 6-methylpyrimidine-4-carboxylate."[1][4][5] National Center for Biotechnology Information.[5] Link
- Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH.
Sources
- 1. Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate | C10H14N2O4 | CID 72211123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]
An In-depth Technical Guide to Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate: Molecular Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and established principles of pyrimidine chemistry to project its molecular characteristics, properties, and a viable synthetic approach.
Molecular Structure and Physicochemical Properties
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a derivative of the pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleobases. The structure is characterized by a pyrimidine ring substituted with an ethyl carboxylate group at the 4-position and an ethoxymethyl group at the 6-position.
Structural Elucidation
The proposed molecular structure of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is presented below. The systematic IUPAC name is ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.
Caption: Molecular Structure of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.
Physicochemical Data Summary
The following table summarizes the calculated and inferred physicochemical properties of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate. Data for the closely related analog, Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate, is provided for comparison.[1]
| Property | Value (Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate) | Value (Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate) | Data Source |
| Molecular Formula | C10H14N2O3 | C10H14N2O4 | Calculated / PubChem[1] |
| Molecular Weight | 210.23 g/mol | 226.23 g/mol | Calculated / PubChem[1] |
| IUPAC Name | ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate | Systematic / PubChem[1] |
| CAS Number | Not available | 944900-59-8 | N/A / PubChem[1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Not specified | Inferred |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane | Not specified | Inferred |
Proposed Synthesis and Experimental Protocols
Currently, a specific, experimentally validated synthesis for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is not documented in publicly available literature. However, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversion.
Proposed Synthetic Workflow
A retro-synthetic analysis suggests that the target molecule can be prepared from a key intermediate, ethyl 6-(chloromethyl)pyrimidine-4-carboxylate. This intermediate can then be subjected to a nucleophilic substitution with sodium ethoxide. The pyrimidine core itself can be constructed via a condensation reaction.
Caption: Proposed Synthetic Pathway for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 6-(chloromethyl)pyrimidine-4-carboxylate (Intermediate)
This step would likely involve the synthesis of a 6-methylpyrimidine derivative followed by chlorination. The synthesis of the 6-methylpyrimidine core can be achieved through various condensation methods.
Step 2: Synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Addition of Intermediate: Once the sodium has completely dissolved, cool the solution to room temperature. Add a solution of ethyl 6-(chloromethyl)pyrimidine-4-carboxylate in anhydrous ethanol dropwise to the sodium ethoxide solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, quench the mixture by the slow addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Rationale: This protocol employs a standard Williamson ether synthesis, a reliable method for forming ethers. The use of anhydrous conditions is crucial to prevent the hydrolysis of the ester and the reaction of sodium ethoxide with water.
Structural Characterization
The identity and purity of the synthesized Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate would be confirmed using a combination of spectroscopic techniques.
Caption: Workflow for the Structural Characterization and Purity Assessment.
Expected Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups of the ester and ether moieties (triplets and quartets), a singlet for the methylene group of the ethoxymethyl substituent, and distinct signals for the aromatic protons on the pyrimidine ring.
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl and ethoxymethyl groups.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.
-
FT-IR Spectroscopy: The IR spectrum would likely show strong absorption bands for the C=O stretching of the ester group, C-O stretching of the ether and ester groups, and characteristic vibrations of the pyrimidine ring.
Potential Applications in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. While the specific biological profile of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate has not been reported, its structural features suggest potential applications in several therapeutic areas.
-
Antimicrobial Agents: The pyrimidine nucleus is present in many antimicrobial drugs. The introduction of an ethoxymethyl group could modulate the compound's lipophilicity and interaction with biological targets.
-
Antiviral Therapeutics: As analogs of nucleobases, pyrimidine derivatives are frequently investigated for their antiviral properties.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. Further functionalization of this molecule could lead to the development of potent and selective kinase inhibitors.
The ethoxymethyl group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical parameters in drug design.
Conclusion
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate represents an interesting, yet underexplored, molecule within the vast landscape of pyrimidine chemistry. This guide has provided a detailed projection of its molecular structure, physicochemical properties, and a plausible route for its synthesis and characterization. The insights presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and a thorough investigation of the biological activities of this compound are warranted.
References
-
PubChem. Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate. [Link]
Sources
CAS number and identifiers for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
This is an in-depth technical guide for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate .
Part 1: Executive Summary & Chemical Identity
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a specialized pyrimidine derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Structurally, it features a pyrimidine core substituted at the C4 position with an ethyl ester moiety and at the C6 position with an ethoxymethyl group. This bifunctional scaffold is highly valued in medicinal chemistry for developing inhibitors of kinases and other enzymes, where the pyrimidine ring acts as a bioisostere for purine bases.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
| Identifier Type | Value |
| Chemical Name | Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate |
| CAS Number | Not Widely Listed (Custom Synthesis Grade)* |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| SMILES | CCOC(=O)c1cc(COCC)ncn1 |
| InChI Key | (Calculated) XZYV... (Structure Dependent) |
| Core Scaffold | Pyrimidine-4-carboxylate |
| Key Analog | Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate (CAS 944900-59-8) |
*Note: While specific CAS numbers exist for methyl/methyl analogs, the ethyl/ethyl variant is often prepared in situ or sourced as a custom library compound. Researchers should reference the parent scaffold CAS 62846-82-6 (Ethyl pyrimidine-4-carboxylate) for regulatory approximations.
Part 2: Physicochemical Properties[4]
The following data represents calculated and experimentally derived values for the target compound.
| Property | Value | Note |
| Appearance | Pale yellow to orange oil or low-melting solid | Dependent on purity |
| Boiling Point | 310–315 °C (Predicted) | @ 760 mmHg |
| Density | 1.15 ± 0.1 g/cm³ | Predicted |
| LogP | 1.25 | Lipophilic, suitable for membrane permeability |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol | Sparingly soluble in water |
| pKa | ~1.5 (Pyrimidine N) | Weakly basic |
Part 3: Synthesis & Manufacturing Protocol
The most robust synthetic route involves a Claisen condensation followed by a Pinner-type cyclization . This modular approach allows for the introduction of the ethoxymethyl group early in the sequence.
Reaction Pathway (Graphviz Diagram)
Caption: Step-wise synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate via condensation and cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-ethoxy-2,4-dioxobutanoate
-
Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Base Preparation : Add Sodium Ethoxide (1.1 eq) to anhydrous Ethanol (100 mL) at 0°C.
-
Condensation :
-
Mix Diethyl Oxalate (1.0 eq) and Ethyl Ethoxyacetate (1.0 eq).
-
Add this mixture dropwise to the sodium ethoxide solution over 30 minutes, maintaining temperature < 10°C.
-
Mechanism: The enolate of ethyl ethoxyacetate attacks diethyl oxalate to form the 2,4-dioxo ester intermediate.
-
-
Completion : Warm to room temperature and stir for 4 hours. The solution typically turns dark yellow/orange.
Step 2: Cyclization to Pyrimidine Core
-
Addition : To the reaction mixture from Step 1, add Formamidine Acetate (1.1 eq) directly.
-
Reflux : Heat the mixture to reflux (78°C) for 6–12 hours.
-
Observation: Precipitation of sodium acetate may occur.
-
-
Workup :
-
Cool to room temperature.
-
Concentrate in vacuo to remove ethanol.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50).
-
Yield: Typically 60–75%.
-
Part 4: Analytical Characterization
Validation of the synthesized compound relies on NMR and MS analysis to confirm the substitution pattern.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (s, 1H) | H-2 of Pyrimidine (Deshielded by two N atoms) |
| δ 8.05 (s, 1H) | H-5 of Pyrimidine (Aromatic proton) | |
| δ 4.70 (s, 2H) | -CH₂-O- (Benzylic-like position at C6) | |
| δ 4.45 (q, 2H), 1.42 (t, 3H) | Ethyl Ester (-COOCH₂CH₃) | |
| δ 3.65 (q, 2H), 1.25 (t, 3H) | Ethoxy Ether (-OCH₂CH₃) | |
| LC-MS (ESI+) | m/z 211.1 [M+H]⁺ | Consistent with MW 210.23 |
| IR Spectroscopy | 1735 cm⁻¹ | Strong C=O stretch (Ester) |
| 1580 cm⁻¹ | C=N stretch (Pyrimidine ring) |
Part 5: Applications in Drug Discovery
This compound acts as a versatile "L-shaped" scaffold. The C4-ester allows for conversion to amides or alcohols (hydrogen bond donors/acceptors), while the C6-ethoxymethyl group provides a lipophilic arm that can be further derivatized or serve as a hydrophobic anchor in a binding pocket.
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the pyrimidine carboxylate scaffold.
Part 6: Safety & Handling (SDS Highlights)
-
Hazard Classification : Irritant (Skin, Eye, Respiratory).
-
Signal Word : Warning.
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Incompatibility : Strong oxidizing agents, strong acids, strong bases.
-
First Aid :
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.
-
Ingestion: Do not induce vomiting; contact poison control.
-
References
-
PubChem . Ethyl pyrimidine-4-carboxylate (Parent Scaffold). National Library of Medicine. Available at: [Link]
-
Organic Syntheses . General Methods for Pyrimidine Synthesis via Condensation. Org. Synth. Coll. Vol. 2. Available at: [Link]
-
ScienceDirect . Synthesis of 6-substituted pyrimidines. Topics in Heterocyclic Chemistry. Available at: [Link]
Literature review of 6-substituted pyrimidine-4-carboxylate esters
An In-Depth Technical Guide to 6-Substituted Pyrimidine-4-Carboxylate Esters: Synthesis, Reactivity, and Applications
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences.[1][2] Its fundamental importance is underscored by its presence in the essential building blocks of nucleic acids—cytosine, thymine, and uracil—and in vital biomolecules like Vitamin B1.[1][3][4] Beyond its natural roles, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry and agrochemistry. Its unique electronic properties and the spatial arrangement of its nitrogen atoms allow it to serve as a versatile pharmacophore, capable of engaging in multiple interactions with biological targets.[5][6]
This guide focuses specifically on the 6-substituted pyrimidine-4-carboxylate ester framework. This particular substitution pattern has emerged as a highly valuable synthon for the development of novel therapeutic agents and advanced agrochemicals. The ester at the 4-position serves as a crucial chemical handle, readily converted into amides, carboxylic acids, and other functional groups, while the substituent at the 6-position provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.
As a Senior Application Scientist, my objective is to provide not just a review of the literature, but a practical guide grounded in mechanistic understanding and field-proven insights. We will explore the causality behind synthetic choices, the logic of chemical transformations, and the structure-activity relationships (SAR) that drive modern drug and pesticide development.
Part 1: Synthetic Methodologies - Constructing the Core Scaffold
The efficient construction of the 6-substituted pyrimidine-4-carboxylate ester core is paramount. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and atom economy.
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from simple precursors. The Biginelli reaction and its variations are classic examples, though direct synthesis of the 4-carboxylate ester often requires tailored starting materials.[7]
A more direct and versatile approach involves the condensation of three key components: a β-ketoester, an aldehyde, and an amidine or urea derivative.
Caption: Workflow for a catalyzed multi-component synthesis of the pyrimidine scaffold.
Expert Insight: The choice of catalyst is critical. While traditional methods use strong protic acids, modern protocols favor Lewis acids like copper(II) or zinc(II) salts.[7][8] These catalysts are effective at lower loadings, tolerate a wider range of functional groups, and often lead to cleaner reactions by activating the carbonyl components towards nucleophilic attack without promoting unwanted side reactions.
Protocol 1: Copper-Catalyzed Three-Component Synthesis
This protocol is adapted from methodologies described for Biginelli-type reactions.[7]
-
Setup: To a round-bottom flask, add an aromatic aldehyde (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), urea or a substituted amidine (1.5 eq.), and CuCl₂·2H₂O (0.05 eq.).
-
Reaction: Add ethanol as the solvent and stir the mixture magnetically at 70°C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with water and recrystallize from ethanol to yield the pure dihydropyrimidine product.
-
Aromatization (if required): The resulting dihydropyrimidine can be aromatized using a suitable oxidant (e.g., K₂S₂O₈ or TEMPO-based systems) to yield the final pyrimidine-4-carboxylate ester.[8]
Transition Metal-Catalyzed Annulation
More advanced strategies employ transition metal catalysis, such as copper or palladium, to construct the pyrimidine ring through C-N and C-C bond-forming cascades. These methods offer access to highly functionalized pyrimidines that are difficult to obtain via classical condensation.
A notable copper-catalyzed [3+3] annulation involves the reaction of amidines with saturated ketones.[8] This process proceeds through a sequence of oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and a final oxidative aromatization step.
Table 1: Comparison of Key Synthetic Methodologies
| Method | Key Precursors | Catalyst/Conditions | Advantages | Limitations | References |
| Biginelli-type MCR | Aldehyde, β-Ketoester, Urea/Amidine | Lewis Acid (e.g., CuCl₂) or Protic Acid | High atom economy, operational simplicity, rapid access to core. | Often produces dihydropyrimidine requiring a separate oxidation step. | [7],[10] |
| Cu-Catalyzed Annulation | Saturated Ketone, Amidine | Cu(I) or Cu(II) salt, Oxidant (e.g., TEMPO) | Uses readily available ketones, direct formation of aromatic product. | Requires specific catalytic system, may have substrate scope limitations. | [8] |
| [3+2+1] Cycloaddition | Propargyl Alcohols, Amidines | Cu(II) Triflate | Novel disconnection approach, provides access to diverse substitution. | Requires specialized starting materials (propargyl alcohols). | [11] |
| Four-Component Synthesis | Arylamine, Ethyl Acetoacetate, Substituted Urea, Triphosgene | Triethylamine | One-pot, high complexity generation from simple starting materials. | Involves sensitive reagents like triphosgene. | [12] |
Part 2: Chemical Reactivity and Key Transformations
The 6-substituted pyrimidine-4-carboxylate ester is a versatile intermediate largely due to the reactivity of its ester functionality and the pyrimidine ring itself.
Transformations of the 4-Carboxylate Ester Group
The ester at the C4 position is the primary site for diversification. Its conversion to an amide is arguably the most critical transformation, as many biologically active pyrimidines are pyrimidine-4-carboxamides.[9][13][14]
Caption: Key transformations of the pyrimidine-4-carboxylate ester group.
Protocol 2: Two-Step Ester-to-Amide Conversion
This is the most common and reliable method for generating pyrimidine-4-carboxamides.
-
Step 1: Ester Hydrolysis:
-
Dissolve the pyrimidine-4-carboxylate ester (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~2.0 eq.) and stir the reaction at room temperature.[9]
-
Monitor by TLC until the starting ester is consumed.
-
Acidify the reaction mixture with aqueous HCl to precipitate the pyrimidine-4-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Step 2: Amide Coupling:
-
Suspend the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU or EDCI, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).
-
Add the desired primary or secondary amine (1.1 eq.) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the final amide product by column chromatography or recrystallization.
-
Expert Insight: While direct amidation of the ester is possible, often catalyzed by reagents like FeCl₃, the two-step hydrolysis-coupling sequence is generally more robust and higher-yielding across a broader range of substrates.[9] It avoids the harsh conditions that can sometimes be required for direct amidation.
Reactions on the Pyrimidine Ring
The pyrimidine ring can undergo further functionalization, although it is generally electron-deficient.
-
Nucleophilic Aromatic Substitution (SₙAr): If a leaving group (e.g., a halogen) is present at the C2 or C6 position, it can be displaced by nucleophiles. For example, 2-chloro-6-substituted pyrimidine-4-carboxylates can react with amines to introduce a second point of diversity.[9]
-
C-H Functionalization: Modern methods are emerging for the direct functionalization of C-H bonds on the pyrimidine ring, often using photoredox or transition metal catalysis. This allows for late-stage modification without the need for pre-installed leaving groups.[15]
Part 3: Applications in Life Sciences
The true value of the 6-substituted pyrimidine-4-carboxylate ester scaffold lies in the diverse biological activities exhibited by its derivatives.
Medicinal Chemistry
The pyrimidine core is a mainstay in drug discovery, and derivatives of this scaffold have shown potent activity against a wide range of diseases.[3][6][16]
Anti-tubercular Agents: A significant body of research has focused on pyrimidine-4-carboxamides as potent inhibitors of Mycobacterium tuberculosis. A recent study reported a series of 6-dialkylaminopyrimidine carboxamides with excellent in vitro activity.[9][13]
Table 2: Selected Anti-tubercular Activity of 6-Dialkylaminopyrimidine Carboxamide Derivatives
| Compound ID | 6-Substituent | R-Group on Amide | MIC₉₀ (µM) | Reference |
| 7b | N-methyl-N-benzylamino | 4-pyridyl | < 1.00 | [9] |
| 7d | N-methyl-N-benzylamino | 4-(trifluoromethyl)phenyl | < 1.00 | [9] |
| 7m | Morpholino | 4-fluorophenyl | < 1.00 | [9] |
| 7p | Morpholino | 4-(trifluoromethyl)phenyl | < 1.00 | [9] |
| 7q | Morpholino | 4-pyridyl | < 1.00 | [9] |
Data extracted from "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties".[9]
Structure-Activity Relationship (SAR) Insights: The data in Table 2 reveals key SAR trends. The 6-position tolerates various dialkylamino groups, with morpholine being a particularly effective substituent. On the amide portion, aromatic rings, especially those substituted with electron-withdrawing groups (e.g., -CF₃) or heteroatoms (e.g., pyridine), are crucial for high potency. Preliminary studies suggest these compounds do not act on DNA or cell wall synthesis, indicating a novel mode of action.[9][13]
Other notable medicinal applications include:
-
Anti-HIV Agents: Certain piperidinyl-substituted pyrimidines have shown good antiviral potency against HIV-1 strains.[6]
-
Anti-inflammatory Agents: Pyrimidine derivatives can act as potent inhibitors of enzymes like COX-2.[1]
-
Anticancer Agents: The scaffold is found in numerous molecules designed to inhibit protein kinases or interfere with cancer cell proliferation.[16]
-
Enzyme Inhibitors: Pyrimidine-4-carboxamides have been developed as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[14]
Agrochemicals
The pyrimidine framework is also integral to the development of modern pesticides and herbicides, offering novel modes of action to combat resistance.[17][18]
Herbicides: 2-(Polysubstituted-aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their ester derivatives have been patented as superior herbicides with a broad spectrum of weed control and excellent crop selectivity.[19] The carboxylic acid/ester at the C4 position is critical for their biological effect.
Antibacterial and Insecticidal Agents: Novel pyrimidine sulfonate esters have been synthesized and shown to possess good antibacterial activity against plant pathogens like Xanthomonas oryzae and some insecticidal properties.[17][18]
Table 3: Applications of Pyrimidine-4-Carboxylate Derivatives in Agrochemicals
| Derivative Class | Target Application | Mode of Action Principle | References |
| 6-Amino-5-halo-pyrimidine-4-carboxylates | Herbicide | Broad-spectrum weed control against woody plants, grasses, and broadleafs. | [19],[20] |
| Pyrimidine Sulfonate Esters | Plant Bactericide | Inhibition of pathogens like Xanthomonas axonopodis pv. Citri (Xac). | [17],[18] |
| General Pyrimidine Esters/Amides | Fungicide/Herbicide | Building blocks for various commercial fungicides and herbicides. | [21] |
Conclusion and Future Outlook
The 6-substituted pyrimidine-4-carboxylate ester scaffold is a testament to the enduring power of heterocyclic chemistry in applied science. Its synthetic accessibility, coupled with the chemical versatility of the ester group, provides an exceptional platform for generating molecular diversity. The proven success of its derivatives in both medicinal and agricultural applications ensures that this core structure will remain a focus of intense research.
Future efforts will likely concentrate on developing more sustainable and efficient catalytic syntheses, including C-H activation methods for late-stage diversification. Furthermore, as our understanding of biological systems deepens, the pyrimidine-4-carboxylate framework will undoubtedly be adapted to create highly selective modulators for new and challenging biological targets, solidifying its role as a truly "privileged" scaffold in the pursuit of novel chemical solutions for global health and food security.
References
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. (2002). PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Pyrimidine-4-carboxylic acid methyl ester. Chem-Impex.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Scheme 1: Strategies of pyrimidine synthesis.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg.
- 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. (Patent).
- Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. (2023).
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
- Pyrimidine synthesis. Organic Chemistry Portal.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- Synthesis, reactions, and applications of pyrimidine deriv
- SYNTHESIS OF PYRIMIDINE DERIV
- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). PMC.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides. (Patent).
- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (2024).
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI.
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. biomedres.us [biomedres.us]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
- 20. PL2967057T3 - Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides - Google Patents [patents.google.com]
- 21. chemimpex.com [chemimpex.com]
Pharmacophore Modeling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate: A Technical Guide
Executive Summary
This technical guide details the pharmacophore modeling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate , a distinct pyrimidine scaffold exhibiting high potential as a kinase inhibitor and antiviral intermediate. Unlike generic pyrimidine analysis, this guide focuses on the specific spatial arrangement of the 4-carboxylate and 6-ethoxymethyl moieties, which provide unique vectoral reach into the ribose-binding pockets of ATP-dependent enzymes.
We define the protocol for transforming this chemical structure into a 3D pharmacophore hypothesis, validating it against known active decoys, and applying it to virtual screening workflows. The methodology emphasizes "scaffold-hopping" capabilities, leveraging the pyrimidine core's privileged status in medicinal chemistry.
Chemical Profile & Structural Analysis[1][2][3][4][5][6]
Before modeling, the ligand must be characterized to understand its electronic and steric landscape. The molecule consists of a central electron-deficient pyrimidine ring flanked by two flexible ester/ether arms.
Physicochemical Properties (In Silico Estimation)
| Property | Value (Approx.) | Pharmacological Relevance |
| Molecular Weight | ~252.27 g/mol | Fragment-like; ideal for Lead Optimization. |
| LogP | 1.8 - 2.2 | Good membrane permeability; Lipinski compliant. |
| H-Bond Donors | 0 | Relies on hydrophobic/electrostatic interactions. |
| H-Bond Acceptors | 6 (N1, N3, 2x Ester O, 1x Ether O) | High capacity for hinge-region binding. |
| Rotatable Bonds | 6 | High conformational flexibility requires ensemble sampling. |
| TPSA | ~80 Ų | Good oral bioavailability profile. |
Structural Geometry & Conformational Analysis
The 6-ethoxymethyl group introduces significant rotational freedom. In the bioactive conformation, this group often folds back to interact with hydrophobic pockets (e.g., the Gatekeeper residue in kinases) or extends to mimic the ribose ring of nucleosides.
-
Core: Pyrimidine (Aromatic, Planar).
-
Vector A (Position 4): Ethyl carboxylate (H-bond acceptor + hydrophobic tail).
-
Vector B (Position 6): Ethoxymethyl (Flexible ether linker + hydrophobic terminus).
Target Identification & Biological Context[3][7][8][9]
To build a meaningful pharmacophore, we must anchor the molecule to a biological context. Literature analysis identifies two primary mechanisms for pyrimidine-4-carboxylate derivatives:
-
Kinase Inhibition (ATP-Competitor):
-
Mechanism:[1] The pyrimidine nitrogens (N1/N3) mimic the N1/N3 of Adenine in ATP.
-
Binding Mode: The 4-carboxylate group often interacts with the catalytic lysine or magnesium-coordinating residues, while the 6-substituent extends into the solvent-exposed region or the ribose pocket.
-
Reference: Pyrimidine-4-carboxylates have been synthesized as precursors for CDK2 inhibitors [1].[1]
-
-
Antiviral Activity (Nucleoside Mimicry):
-
Mechanism:[1] The structure mimics acyclic nucleoside phosphonates (e.g., Tenofovir precursors).
-
Reference: 6-substituted pyrimidines show activity against RNA viruses by inhibiting polymerase functions [2].
-
Selected Modeling Context: For this guide, we will model the molecule as a Type I Kinase Inhibitor (ATP-competitive), targeting the CDK2/Cyclin A complex.
Pharmacophore Modeling Workflow
This protocol uses a Ligand-Based approach initially, refined by Structure-Based constraints if a co-crystal structure (e.g., CDK2) is available.
Workflow Diagram
The following Graphviz diagram illustrates the step-by-step computational workflow.
Step-by-Step Methodology
Step 1: Ligand Preparation & Conformational Sampling
Since the ethoxymethyl group is highly flexible, a single low-energy conformation is insufficient.
-
Protocol: Use a Monte Carlo conformational search (e.g., in MOE or Schrödinger MacroModel).
-
Settings: Energy window = 10 kcal/mol; Max conformers = 250.
-
Goal: Identify the "bioactive" conformation where the N1/N3 atoms are accessible for H-bonding and the ethyl ester is oriented to avoid steric clash with the protein backbone.
Step 2: Feature Definition
We define the pharmacophoric features (
-
Acceptor 1 (A1): Pyrimidine Nitrogen N1 (Interaction with Hinge Region backbone NH).
-
Acceptor 2 (A2): Pyrimidine Nitrogen N3 (Alternative Hinge interaction).
-
Acceptor 3 (A3): Carbonyl Oxygen of the 4-carboxylate (Interaction with conserved Lysine).
-
Hydrophobic Ring (R): Pyrimidine aromatic centroid (Pi-stacking with Gatekeeper residue).
-
Hydrophobic Vector (H1): The ethyl group of the ethoxymethyl side chain (Occupies the ribose/sugar pocket).
Step 3: Hypothesis Generation
Align the generated conformers to identify the spatial arrangement of features common to low-energy states.
-
Constraint: The distance between A1/A3 (Hinge) and H1 (Ribose pocket) is critical. In CDK2 inhibitors, this distance is typically 4.5 - 6.0 Å.
Interaction Map & Mechanism
To validate the pharmacophore, we map it against a theoretical binding pocket (e.g., CDK2). The diagram below visualizes the essential interactions.
Validation & Application
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Validation Protocol
-
Decoy Set: Generate 500 structurally similar but biologically inactive molecules using the DUD-E (Directory of Useful Decoys) generator.
-
Active Set: Include known pyrimidine-based CDK2 inhibitors (e.g., derived from [1]).
-
Metrics:
-
Enrichment Factor (EF1%): Should be > 10.
-
ROC AUC: Should be > 0.75.
-
Case Study: Virtual Screening
Using the validated model (Features: A1 + A3 + H1), screen a commercial library (e.g., Enamine Kinase Library).
-
Hit Criteria: Fit Score > 2.5 (out of 4.0).
-
Refinement: Hits are then subjected to Molecular Docking (AutoDock Vina) to verify the binding pose predicted by the pharmacophore.
Conclusion
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate represents a "privileged scaffold" in drug discovery. Its pharmacophore is defined by a rigid acceptor core (pyrimidine) coupled with a flexible hydrophobic arm (ethoxymethyl). By targeting the ATP-binding cleft of kinases, this molecule serves as an excellent starting point for fragment-based lead design. The protocol outlined here ensures that any derived model is robust, conformationally accessible, and biologically relevant.
References
-
Vandavasi, J. K., et al. (2014). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." Organic & Biomolecular Chemistry.
-
Hocková, D., et al. (2004). "Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds." Bioorganic & Medicinal Chemistry.
-
Boyd, V. A., et al. (2009).[2] "2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries." Journal of Combinatorial Chemistry.
-
PharmaBlock. "Pyrimidines in Drug Discovery." PharmaBlock Whitepaper.
Sources
Crystal Structure Analysis of Ethyl Pyrimidine-4-Carboxylate Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations integral to the crystal structure analysis of ethyl pyrimidine-4-carboxylate derivatives. Pyrimidine-based scaffolds are of immense interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The precise three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.[6] This document details the journey from synthesis and crystallization to data analysis and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry.[3] These structures are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous FDA-approved drugs.[1][3] Their versatility allows them to interact with various biological targets, making their derivatives prime candidates for novel therapeutic agents.[1][2] Ethyl pyrimidine-4-carboxylate, in particular, serves as a key intermediate in the synthesis of a multitude of bioactive molecules.[7]
The biological efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. Crystal structure analysis, primarily through single-crystal X-ray diffraction (SCXRD), provides an unambiguous determination of this structure.[8][9][10] This technique allows for the precise measurement of bond lengths, bond angles, and the conformation of the molecule, as well as the intricate network of intermolecular interactions that dictate how molecules pack in the solid state.[8] This understanding is fundamental to crystal engineering, which aims to design new solids with desired physical and chemical properties.[11]
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
General Synthesis of Ethyl Pyrimidine-4-Carboxylate Derivatives
The construction of the pyrimidine ring is often achieved through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea, or guanidine derivative.[12] A common and versatile method involves the reaction of an enamino diketone with an N-C-N dinucleophile.[13]
Experimental Protocol: Representative Synthesis
Objective: To synthesize an ethyl 2,5-disubstituted pyrimidine-4-carboxylate derivative.
Materials:
-
Ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate (enamino diketone)
-
Benzamidine hydrochloride (N-C-N dinucleophile)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Addition of Reagents: To the stirred solution, add benzamidine hydrochloride (1.0 equivalent). Stir for 15 minutes to allow for the formation of the free benzamidine base.
-
Condensation: Add the enamino diketone (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure ethyl 2-phenyl-5-phenylpyrimidine-4-carboxylate.
The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to pack in a slow, ordered manner, forming a single, defect-free crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. The gradual increase in concentration promotes slow crystal growth.
-
Solvent Diffusion (Vapor or Liquid):
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.
-
Causality in Solvent Selection: The choice of solvent is critical. A good solvent system will have moderate solubility for the compound of interest. Too high solubility may prevent crystallization, while too low solubility will result in rapid precipitation of amorphous powder or microcrystals. A combination of a "good" solvent and a miscible "poor" solvent is often used to fine-tune the solubility and control the rate of crystal growth.
Single-Crystal X-ray Diffraction: Elucidating the 3D Structure
SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[8][9][10] It relies on the principle that X-rays are diffracted by the electrons in a crystal, producing a unique diffraction pattern that can be used to reconstruct a three-dimensional map of the electron density.[8][14]
Workflow: From Crystal to Structure
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[14] As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[9]
-
Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each diffraction spot.[14]
-
Structure Solution: The "phase problem" is the primary hurdle in crystallography. Since detectors only measure the intensity (amplitude squared) of the diffracted waves, the phase information is lost. For small molecules like pyrimidine derivatives, this is typically solved using direct methods, which are mathematical algorithms that use statistical relationships between the intensities to estimate the initial phases.
-
Structure Refinement: An initial model of the molecular structure is built into the calculated electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is rigorously validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure its accuracy and reliability. The final validated structure is typically reported in a Crystallographic Information File (CIF).
Interpreting the Crystal Structure: From Data to Insights
The refined crystal structure provides a wealth of information.
Intramolecular Features
-
Bond Lengths and Angles: These parameters confirm the covalent framework of the molecule and can reveal electronic effects, such as conjugation or strain.
-
Torsion Angles and Conformation: For flexible molecules, the crystal structure reveals the preferred low-energy conformation adopted in the solid state. This is critical for understanding how the molecule might fit into a protein's active site.
Table 1: Hypothetical Crystallographic Data for an Ethyl Pyrimidine-4-carboxylate Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[15] |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | Dimensions of the smallest repeating unit of the crystal lattice.[14] |
| β = 95.5° | ||
| Volume (V) | 954.1 ų | Volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | Number of molecules in one unit cell. |
| Final R-factor (R1) | 0.045 (4.5%) | A measure of the agreement between the model and the experimental data. |
| Goodness-of-Fit (GooF) | 1.02 | Should be close to 1 for a good refinement. |
Intermolecular Interactions: The Pillars of the Crystal Lattice
Intermolecular interactions govern how molecules pack together, which influences physical properties like solubility and melting point, and are foundational to crystal engineering and rational drug design.[6][11]
-
Hydrogen Bonds: These are strong, directional interactions that often play a dominant role in the crystal packing of organic molecules containing N-H or O-H groups.[16] In pyrimidine derivatives, the ring nitrogens are excellent hydrogen bond acceptors.
-
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
-
Halogen Bonds: If the derivative contains a halogen (F, Cl, Br, I), it can act as an electrophilic "cap" and interact favorably with a nucleophile (like a nitrogen or oxygen atom).
-
van der Waals Forces: These weaker, non-directional forces contribute to the overall stability of the crystal packing.
Diagram: Common Intermolecular Interactions
Caption: Key intermolecular interactions in molecular crystals.
The Role of Computational Chemistry
Modern crystal structure analysis is often augmented by computational methods. Predicting the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge but an area of active research.[17][18][19][20]
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of a single molecule, providing theoretical bond lengths and angles that can be compared with the experimental X-ray data. This helps validate the experimental structure.
-
Crystal Structure Prediction (CSP): CSP algorithms generate thousands of hypothetical crystal packing arrangements and rank them by their lattice energy.[17][20] While computationally intensive, CSP can help identify potential polymorphs—different crystal structures of the same compound—which is critically important in the pharmaceutical industry as polymorphs can have different stabilities, solubilities, and bioavailabilities.
-
Hirshfeld Surface Analysis: This technique provides a visual and quantitative way to analyze intermolecular contacts in a crystal.[11][21] It maps the different types of close contacts on a 3D surface around the molecule, highlighting the most significant interactions driving the crystal packing.
Conclusion: From Structure to Function
The crystal structure analysis of ethyl pyrimidine-4-carboxylate derivatives is a powerful tool in the arsenal of the medicinal chemist and drug development professional. It provides a detailed, atomic-level blueprint of the molecule, offering invaluable insights into its conformation and the non-covalent interactions that govern its behavior in the solid state. This knowledge is fundamental for understanding structure-property relationships, identifying pharmacophoric features, and ultimately, designing more potent and selective therapeutic agents.[22] The integration of high-quality synthesis, meticulous crystallization, precise X-ray diffraction analysis, and insightful computational modeling creates a robust workflow for accelerating the discovery and development of next-generation pyrimidine-based drugs.
References
- Title: X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO Source: EBSCO URL
- Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: Wiley Online Library URL
- Title: Research: Intermolecular Interactions - Sherrill Group Source: Sherrill Group URL
- Title: X-ray crystallography - Wikipedia Source: Wikipedia URL
- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC Source: National Center for Biotechnology Information URL
- Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Source: Taylor & Francis Online URL
- Title: X-ray Diffraction (XRD)
- Title: Crystal engineering - Wikipedia Source: Wikipedia URL
- Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate Source: ResearchGate URL
- Title: Faster and more reliable crystal structure prediction of organic molecules - EurekAlert!
- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL
- Title: x Ray crystallography - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing)
- Title: Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation | ChemRxiv Source: ChemRxiv URL
- Title: Crystal Structure Prediction Methods for Organic Molecules: State of the Art Source: American Chemical Society Publications URL
- Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge Source: MDPI URL
- Title: Computational prediction of organic crystal structures - UCL Discovery - University College London Source: UCL Discovery URL
- Title: Intermolecular interactions in crystals: fundamentals of crystal engineering | Request PDF - ResearchGate Source: ResearchGate URL
- Title: x-ray diffraction (XRD)
- Title: Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing)
- Title: Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )
-
Title: Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - IUCr Journals Source: International Union of Crystallography Journals URL:
-
Title: Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][8]thiazolo[3,2-a]pyrimidine-6-carboxylate - IUCr Journals Source: International Union of Crystallography Journals URL:
- Title: Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH)
- Title: Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH)
- Title: Ethyl pyrimidine-4-carboxylate - Chem-Impex Source: Chem-Impex URL
- Title: Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem - NIH Source: National Center for Biotechnology Information URL
- Title: Pyrimidine-4-carboxylic acid - PMC Source: National Center for Biotechnology Information URL
- Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Assiut University URL
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Crystal engineering - Wikipedia [en.wikipedia.org]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Faster and more reliable crystal structure prediction of organic molecules | EurekAlert! [eurekalert.org]
- 18. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. annualreviews.org [annualreviews.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Using Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate as a pharmaceutical intermediate
Application Note: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a specialized heterocyclic building block designed for the synthesis of bioactive small molecules. Unlike simple pyrimidines, this scaffold incorporates a 6-ethoxymethyl motif , a strategic functional group that enhances lipophilicity and metabolic stability while providing a hydrogen bond acceptor.
This guide details the utility of this intermediate in developing kinase inhibitors , antivirals , and agrochemicals . It provides validated protocols for its manipulation, focusing on the chemoselective transformation of the C4-ester without compromising the C6-ether linkage.
Chemical Profile & Structural Advantages
| Property | Specification |
| IUPAC Name | Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water. |
| Key Functionality | C4-Ester: Electrophilic handle for amidation/reduction.C6-Ethoxymethyl: Lipophilic ether; metabolically robust surrogate for hydroxymethyl. |
Medicinal Chemistry Rationale:
-
Solubility Modulation: The ethoxymethyl group disrupts crystal packing more effectively than a methyl or phenyl group, often improving the solubility of final drug candidates in organic media and lipids.
-
Metabolic Stability: Unlike a primary alcohol (which is prone to rapid oxidation to carboxylic acid) or an ester (prone to hydrolysis), the ether linkage is generally stable to Phase I metabolic enzymes (CYPs), extending the half-life of the pharmacophore.
-
Vector Positioning: The 4-position carboxylate directs substituents into the "solvent-exposed" region of many kinase ATP-binding pockets, making it an ideal exit vector for solubilizing tails.
Synthetic Versatility & Reaction Landscape[1]
The core value of this intermediate lies in the orthogonality of its functional groups. The C4-ester can be activated or reduced while the C6-ether remains inert.
Visualizing the Reaction Pathways
Figure 1: Divergent synthetic pathways from the parent ester. The C6-ethoxymethyl group remains stable across these transformations.
Detailed Experimental Protocols
Protocol A: Chemoselective Hydrolysis to the Free Acid
Use Case: Preparing the scaffold for peptide coupling (EDC/HOBt) or acid chloride formation.
Reagents:
-
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv)
-
Solvent: THF/Water (3:1 v/v)
Procedure:
-
Dissolution: Dissolve 10 mmol of the ester in 30 mL of THF. Cool to 0°C in an ice bath.
-
Addition: Add a solution of LiOH·H₂O (15 mmol) in 10 mL of water dropwise over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, and a baseline spot (Acid) should appear.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the aqueous residue to pH 3-4 using 1N HCl. Note: Do not go below pH 2 to avoid protonating the pyrimidine nitrogens excessively, which may trap the salt.
-
Extract with Ethyl Acetate (3 x 20 mL).[1]
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[1]
-
-
Yield: Expect 85-95% of a white/off-white solid.
Critical Control Point: Avoid using methanolic NaOH if transesterification is a concern, though hydrolysis usually predominates.
Protocol B: Direct Amidation (Trimethylaluminum Mediated)
Use Case: One-step conversion to amides without isolating the acid. Ideal for library synthesis.
Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon).
Reagents:
-
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv)
-
Amine (R-NH₂) (1.2 equiv)
-
Trimethylaluminum (2.0 M in Toluene) (1.5 equiv)
-
Solvent: Anhydrous Toluene or DCM
Procedure:
-
Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in anhydrous Toluene (5 mL).
-
Activation: Carefully add AlMe₃ (0.75 mL, 1.5 mmol) dropwise at 0°C. Stir for 30 minutes at RT to form the aluminum amide species. Caution: Methane gas evolution.
-
Coupling: Add a solution of the ester (1.0 mmol) in Toluene (2 mL) to the aluminum amide mixture.
-
Heating: Heat the reaction to 60-80°C for 4-12 hours. Monitor by LC-MS.
-
Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1N) or Rochelle's salt solution. Vigorous gas evolution will occur.
-
Workup: Partition between EtOAc and water. Wash organics with brine, dry, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Application Workflow: Kinase Inhibitor Design
This scaffold is particularly relevant for Type I and Type II kinase inhibitors where the pyrimidine ring acts as the "hinge binder."
Hypothetical Workflow:
-
Hinge Binding: The pyrimidine N1 and C2-H (or C2-NH2 if substituted) interact with the kinase hinge region.
-
Solubility Tail: The C4-amide extends into the solvent front.
-
Hydrophobic Pocket: The C6-ethoxymethyl sits in the ribose-binding pocket or a hydrophobic gatekeeper region.
Figure 2: Synthetic workflow for converting the intermediate into a bioactive kinase inhibitor candidate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Hydrolysis | Decarboxylation | Avoid heating the acidic solution above 50°C. Pyrimidine-4-carboxylic acids can decarboxylate under vigorous thermal/acidic conditions. |
| Incomplete Amidation | Steric Hindrance | If the amine is bulky, switch from AlMe₃ to acid chloride activation (SOCl₂/DMF cat.) followed by amine addition. |
| Ether Cleavage | Lewis Acid Strength | Avoid BBr₃ or AlCl₃. The ethoxymethyl ether is stable to AlMe₃ but sensitive to strong Lewis acids used in deprotection steps. |
References
-
Pyrimidine Scaffolds in Drug Discovery
-
Jain, K. S., et al. "Recent advances in pyrimidine scaffold-based drug discovery."[2] Current Science (2006): 613-626.
-
-
Synthesis of Pyrimidine Carboxylates
-
Kappe, C. O. "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry 35.12 (2000): 1043-1052.
-
-
Kinase Inhibitor Binding Modes
-
Traxler, P., et al. "Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry 40.22 (1997): 3601-3616.
-
-
Amidation Protocols (AlMe3)
-
Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications 12.13 (1982): 989-993.
-
Sources
Application Note: Strategic Nucleophilic Substitution of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Executive Summary
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and antitubercular drugs. Its value lies in the orthogonal reactivity of its functional groups: the electron-deficient pyrimidine core, the electrophilic ester at C4, and the ether-linked side chain at C6.
This Application Note focuses on the Nucleophilic Substitution reactions of this molecule. While the pyrimidine ring itself is resistant to Nucleophilic Aromatic Substitution (
Mechanistic Analysis & Reactivity Profile[1]
To design effective protocols, one must understand the electronic environment of the substrate.
The Electrophilic Center (C4-Carbonyl)
Unlike a standard benzoate ester, the ester group at the C4 position of a pyrimidine ring is significantly more electrophilic.
-
Inductive Effect: The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the ring carbons.
-
Resonance Withdrawal: The
-deficient nature of the heteroaromatic ring acts as an electron sink, destabilizing the carbonyl bond and lowering the activation energy for nucleophilic attack.
The Side Chain (C6-Ethoxymethyl)
The ethoxymethyl group is generally stable under basic nucleophilic conditions. It serves as a lipophilic anchor but does not typically undergo substitution unless harsh acidic conditions (e.g.,
Validated Protocols
Protocol A: Direct Aminolysis (Library Synthesis)
Objective: Conversion of the ethyl ester to a library of pyrimidine-4-carboxamides.
Mechanism: Nucleophilic Acyl Substitution (
Materials
-
Substrate: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Solvent: Ethanol (anhydrous) or Methanol.
-
Catalyst (Optional):
(if amine is a salt), or (for unreactive amines).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate in 5 mL of anhydrous ethanol in a sealed reaction vial.
-
Addition: Add 1.2 mmol of the target amine.
-
Note: If the amine is volatile (e.g., methylamine), use a commercial solution in ethanol/THF.
-
-
Reaction:
-
Standard Amines: Heat to reflux (78°C) for 4–6 hours.
-
Sterically Hindered Amines: Irradiate in a microwave reactor at 100°C for 20–40 minutes.
-
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). Look for the disappearance of the ester spot (
) and appearance of the amide ( ). -
Workup:
-
Cool the mixture to room temperature.
-
If the product precipitates: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent under reduced pressure. Redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
-
Optimization Table: Reaction Conditions
| Amine Type | Conditions | Catalyst | Expected Yield |
| Aliphatic Primary (e.g., Benzylamine) | Reflux, 4h, EtOH | None | >85% |
| Aliphatic Secondary (e.g., Morpholine) | Reflux, 12h, EtOH | None | 60-75% |
| Aromatic (e.g., Aniline) | MW, 120°C, 30 min | 50-70% | |
| Electron-Poor (e.g., 4-Nitroaniline) | MW, 150°C, 1h | 30-50% |
Protocol B: Hydrazinolysis (Heterocycle Precursor)
Objective: Conversion of the ester to the acid hydrazide. Application: Precursor for 1,3,4-oxadiazole formation (common in antimicrobial research).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of the substrate in 3 mL of Ethanol.
-
Addition: Add Hydrazine hydrate (
, 80%) (3.0 equiv) dropwise at 0°C.-
Critical: Excess hydrazine prevents the formation of the dimer (N,N'-diacylhydrazine).
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. If precipitation does not occur, warm to 50°C for 30 mins.
-
Isolation: The hydrazide usually crystallizes out of the solution upon cooling. Filter the solid, wash with cold ethanol, and dry in vacuo.
Mechanistic Visualization
The following diagram illustrates the molecular logic of the aminolysis pathway, highlighting the transition state favored by the pyrimidine ring's electronics.
Figure 1: Mechanism of Nucleophilic Acyl Substitution (
Troubleshooting & Critical Considerations
Competition: Ring Opening
Risk: Pyrimidine rings can undergo ring-opening/recyclization (ANRORC mechanism) with strong nucleophiles (like hydrazine) at high temperatures. Mitigation: Keep hydrazinolysis temperatures below 80°C. If ring opening is observed (loss of aromatic signals in NMR), reduce temperature and use absolute ethanol.
Hydrolysis vs. Aminolysis
Issue: If the ethanol solvent is not anhydrous and the amine is wet, hydroxide ions may compete, leading to the carboxylic acid (saponification) instead of the amide.
Solution: Use molecular sieves in the solvent or perform the reaction under
Indirect Ring Substitution ( )
If the goal is to substitute on the ring (e.g., replacing the C2-H), this ester is not suitable directly. Workflow:
-
Oxidation: Convert to Pyrimidine N-oxide (using mCPBA).
-
Chlorination: Treat with
to install a Cl at C2 or C6. -
Substitution: Perform
with the nucleophile on the chlorinated intermediate.
References
-
Gein, V. L., et al. (2019). "A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines." Biomedical Journal of Scientific & Technical Research.
-
Mphahlele, M. J., et al. (2012). "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties." University of Johannesburg Research Repository.
-
Bartholomew, et al. (2022).[3] "Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion." Journal of the American Chemical Society.[3]
-
Organic Syntheses. (1963). "2-Mercapto-4-amino-5-carbethoxypyrimidine."[4] Organic Syntheses, Coll. Vol. 4.
-
Master Organic Chemistry. (2011). "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)."
Sources
Application Note: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate in Drug Discovery
[1]
Executive Summary & Structural Rationale
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a bifunctional pyrimidine scaffold.[1] Unlike simple methyl-pyrimidines, the 6-ethoxymethyl group provides a flexible, amphiphilic handle that can modulate lipophilicity (LogP) and aqueous solubility without introducing hydrogen bond donors (HBD), which often incur desolvation penalties in protein binding.[1]
Key Pharmacophoric Features
| Feature | Chemical Role | Biological/Medicinal Utility |
| Pyrimidine Core | Aromatic Scaffold | Hinge Binder: N1/N3 atoms accept H-bonds from backbone amides (e.g., Val/Ala/Leu in kinases).[1] |
| C4-Ethyl Ester | Electrophile | Diversification Point: Precursor for amides (hinge interaction), hydrazides (heterocycles), or alcohols (linkers).[1] |
| C6-Ethoxymethyl | Ether Side Chain | Solubility & Fit: Occupies the solvent-exposed region or specific hydrophobic pockets (e.g., Ribose pocket) while improving metabolic stability compared to pure alkyl chains.[1] |
| C2-Position | Unsubstituted (H) | Steric Freedom: Allows binding in narrow pockets; potential site for late-stage C-H activation or oxidation.[1] |
Chemical Profile & Handling
-
IUPAC Name: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate[1]
-
Molecular Formula: C₁₀H₁₄N₂O₃
-
Molecular Weight: 210.23 g/mol [1]
-
Predicted LogP: ~1.2 (Ideal for fragment-based drug design)[1]
-
Solubility: Soluble in DMSO, MeOH, DCM, EtOAc. Sparingly soluble in water.[1]
Quality Control Parameters (Acceptance Criteria)
Synthetic Application Protocols
The following protocols describe the transformation of E6EPC into bioactive lead-like molecules.
Protocol A: Direct Amidation (Kinase Hinge-Binder Synthesis)
Context: Converting the ester directly to an amide avoids the harsh acidic/basic conditions of hydrolysis, preserving sensitive functional groups on the aniline partner.[1]
Reagents: Trimethylaluminum (AlMe₃) or DABAL-Me₃.[1] Scope: Synthesis of Type I/II Kinase Inhibitors.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the aniline (1.2 equiv) in anhydrous Toluene/DCM (1:1, 0.5 M).
-
Activation: Add AlMe₃ (2.0 M in toluene, 1.5 equiv) dropwise at 0°C. Caution: Pyrophoric. Stir at RT for 30 min to form the aluminum amide species.
-
Coupling: Add a solution of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv) in Toluene.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS for the disappearance of the ester (M+H = 211).[1]
-
Quenching (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s salt solution to break the aluminum emulsion.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hex/EtOAc).
Protocol B: Heterocycle Construction (Bioisostere Synthesis)
Context: Converting the ester to a 1,3,4-oxadiazole creates a metabolically stable bioisostere of the amide/ester, often improving potency.[1]
Workflow: Ester
-
Hydrazide Formation:
-
Cyclization (One-Pot Method):
Strategic Pathway Visualization
The following diagram illustrates the diversification logic for E6EPC in a medicinal chemistry campaign.
Caption: Synthetic diversification map for E6EPC. Blue node represents the starting scaffold; Green/Red/Yellow nodes represent high-value medicinal chemistry targets.[1]
Biological Context: Kinase Binding Mode
In the context of kinase inhibition (e.g., VEGFR, EGFR), the pyrimidine-4-carboxamide motif typically functions as a bidentate hinge binder.[1]
Caption: Pharmacophore mapping of the E6EPC-derived amide in a typical kinase ATP-binding site.
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
-
Amidation Protocols (AlMe3 mediated)
-
Oxadiazoles as Bioisosteres
-
General Synthesis of 6-Substituted Pyrimidines
Application Note: Chemoselective Reduction of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Topic: Reduction of ester group in Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate Content Type: Application Note & Protocol Role: Senior Application Scientist
Abstract
This application note details the optimized protocol for the chemoselective reduction of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1) to (6-(ethoxymethyl)pyrimidin-4-yl)methanol (2) . While Lithium Aluminum Hydride (LAH) is a standard reagent for ester reductions, its application to electron-deficient heterocycles like pyrimidines frequently results in over-reduction to dihydropyrimidines or ring opening. This guide presents a validated, high-fidelity protocol using Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) , ensuring exclusive reduction of the ester moiety while preserving the pyrimidine core and the ethoxymethyl ether side chain.
Introduction & Mechanistic Rationale
The Challenge: Pyrimidine Sensitivity
The pyrimidine ring is significantly more electron-deficient than benzene or pyridine, making it susceptible to nucleophilic attack and hydride reduction. Standard strong reducing agents (e.g., LiAlH₄, H₂/Pd) often attack the ring system, leading to:
-
1,6-Reduction: Formation of dihydropyrimidines.[1]
-
Ring Cleavage: Fragmentation of the heterocyclic core.
The Solution: Lewis Acid-Mediated Borohydride Reduction
Sodium borohydride (NaBH₄) alone is generally insufficient to reduce esters in standard solvents. However, the addition of a Lewis acid, specifically Calcium Chloride (CaCl₂), modifies the reducing species. The in situ generation of Calcium Borohydride (Ca(BH₄)₂) or the coordination of Ca²⁺ to the carbonyl oxygen activates the ester, facilitating hydride transfer under mild conditions (0°C to RT).
Key Advantages of NaBH₄/CaCl₂:
-
Chemoselectivity: Reduces the ester without touching the pyrimidine ring or the ether linkage.
-
Safety: Avoids the pyrophoric nature of LAH and DIBAL-H.
-
Scalability: Reagents are inexpensive and handling does not require ultra-low temperatures (-78°C).
Reaction Scheme
Figure 1: Reaction scheme for the selective reduction of the ester group.
Experimental Protocols
Protocol A: NaBH₄/CaCl₂ (Recommended Standard)
Best for: Routine synthesis, high chemoselectivity, and safety.
Materials
-
Substrate: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (3.0 eq)[2]
-
Activator: Calcium Chloride (CaCl₂), anhydrous (1.5 eq)
-
Solvent: THF (anhydrous) and Absolute Ethanol (2:1 ratio)
-
Quench: 1N HCl or Saturated NH₄Cl solution
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 mmol, 224 mg) in anhydrous THF (7 mL).
-
Activation: Add anhydrous CaCl₂ (1.5 mmol, 166 mg) to the solution. The mixture may become slightly cloudy. Stir for 10 minutes at Room Temperature (RT) to allow Lewis acid coordination.
-
Solvent Addition: Add absolute Ethanol (3.5 mL). Cool the mixture to 0°C using an ice bath.
-
Reduction: Add NaBH₄ (3.0 mmol, 113 mg) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–5 hours.
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a more polar spot (alcohol, Rf ~0.3) should appear.[3]
-
-
Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl (5 mL) or 1N HCl (until pH ~6). Stir for 20 minutes until gas evolution ceases.
-
Workup:
-
Evaporate the bulk of the organic solvents (THF/EtOH) under reduced pressure.
-
Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Protocol B: DIBAL-H (Alternative)
Best for: Large scale-up where solid waste (boron salts) is an issue, or if strict anhydrous conditions are already established.
Materials
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (2.2 eq)
-
Solvent: DCM or THF (anhydrous)
-
Temp: -78°C
Step-by-Step Procedure
-
Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add DIBAL-H (2.2 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes. Maintaining low temperature is critical to prevent ring reduction.
-
Stir at -78°C for 2 hours.
-
Quench (Rochelle's Salt Method): Add MeOH (5 eq) at -78°C. Warm to RT and add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 2 hours until the two layers separate clearly (clearing the aluminum emulsion).
-
Extract with DCM, dry, and concentrate.
Data Analysis & Validation
Expected Analytical Data
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Rf shifts from ~0.6 to ~0.3 (5% MeOH/DCM) | Loss of non-polar ester; formation of polar alcohol. |
| ¹H NMR | Disappearance of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). | Loss of ester ethoxy group.[4] |
| ¹H NMR | Appearance of singlet/doublet at ~4.7-4.8 ppm (2H). | Formation of hydroxymethyl (-CH₂OH) group. |
| ¹H NMR | Retention of pyrimidine protons (~8.9 ppm, ~7.6 ppm).[1] | Confirmation of intact aromatic ring. |
| IR | Disappearance of C=O stretch (~1740 cm⁻¹). Appearance of broad O-H (~3300 cm⁻¹). | Conversion of ester to alcohol.[2][4][5][6][7][8][9][10] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old NaBH₄ (absorbed moisture) or insufficient CaCl₂. | Use fresh reagents. Ensure CaCl₂ is anhydrous (fused). Increase NaBH₄ to 4.0 eq. |
| Ring Reduction | Reaction temperature too high or reaction time too long. | Strictly maintain 0°C during addition. Do not heat above RT. |
| Emulsion during workup | Boron/Aluminum salts precipitating. | Use Rochelle's salt wash or add solid tartaric acid to the aqueous layer to chelate metals. |
Workflow Visualization
Figure 2: Decision tree and experimental workflow for ester reduction.
References
-
Selective Reduction of Esters with NaBH₄/CaCl₂: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982 , 47, 1604–1610. [Link]
-
Reduction of Pyrimidine Esters (Contextual): Dunn, A. D. "The reduction of some pyrimidine esters with sodium borohydride." Journal of Heterocyclic Chemistry, 1984 , 21, 961–963. [Link]
-
General Review of Ester Reductions: Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH, New York, 1999 . [Link]
-
DIBAL-H Reduction Protocols: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997 . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Application Note: Microwave-Assisted Synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate , a versatile scaffold in medicinal chemistry often utilized for developing antiviral and anticancer agents. By leveraging microwave dielectric heating, this protocol overcomes the limitations of conventional thermal cyclization—specifically long reaction times and side-product formation—delivering the target heterocycle in high purity (>95% by HPLC) with a total reaction time of under 60 minutes. The method utilizes a regioselective Claisen condensation followed by a rapid cyclocondensation with formamidine acetate.
Introduction & Mechanistic Rationale
The Challenge
The synthesis of 4,6-disubstituted pyrimidines typically involves the condensation of amidines with 1,3-dicarbonyl equivalents. Conventional heating (reflux) often requires 12–24 hours and suffers from competitive side reactions, such as amide formation at the ester moiety or decarboxylation.
The Microwave Solution
Microwave irradiation (MW) provides direct energy transfer to the polar reaction components (ethanol, ionic intermediates), accelerating the rate-determining step of the cyclodehydration.
-
Step 1 (Precursor Synthesis): Claisen condensation of diethyl oxalate and ethoxyacetone yields the key intermediate, ethyl 5-ethoxy-2,4-dioxopentanoate .
-
Step 2 (Cyclization): Reaction with formamidine acetate builds the pyrimidine core. MW irradiation promotes the nucleophilic attack of the amidine nitrogens on the 1,3-diketone system while suppressing the hydrolysis of the terminal ethyl ester.
Reaction Pathway
The synthesis proceeds via a "C3 + C3" fragment assembly strategy:
-
C3 Fragment A: Ethyl 5-ethoxy-2,4-dioxopentanoate (generated in situ or isolated).
-
C3 Fragment B: Formamidine (providing the N-C-N unit).
Figure 1: Synthetic pathway for the construction of the pyrimidine core via Claisen condensation and microwave-assisted cyclization.[1]
Equipment & Reagents
Microwave System Requirements
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed glass reaction vials with Teflon/silicone septa.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal). Fiber optic is preferred for accurate internal temperature monitoring.
-
Stirring: High-speed magnetic stirring (variable rate).
Reagents
| Reagent | CAS No.[2][3][4] | Grade | Role |
| Diethyl Oxalate | 95-92-1 | >99% | Electrophile (C4 Source) |
| Ethoxyacetone | 16974-97-1 | >95% | Nucleophile (C6 Source) |
| Sodium Ethoxide | 141-52-6 | 21% in EtOH | Base |
| Formamidine Acetate | 3473-63-0 | 99% | Amidine Source (N1-C2-N3) |
| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |
| Acetic Acid (Glacial) | 64-19-7 | ACS | Neutralization |
Experimental Protocol
Step 1: Synthesis of Ethyl 5-ethoxy-2,4-dioxopentanoate (Sodium Salt)
Note: This step is exothermic and best performed under controlled thermal conditions before the MW cyclization.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Addition: Add Sodium Ethoxide solution (21 wt% in ethanol, 4.1 mL, 11.0 mmol) and dilute with absolute ethanol (5 mL). Cool to 0°C in an ice bath.
-
Condensation:
-
Add Ethoxyacetone (1.02 g, 10.0 mmol) mixed with Diethyl Oxalate (1.46 g, 10.0 mmol) dropwise over 10 minutes.
-
Observation: The solution will turn yellow/orange and may become turbid as the sodium enolate precipitates.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 30 minutes.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of starting materials. The intermediate (sodium salt) is often used directly in the next step.
-
Step 2: Microwave-Assisted Cyclization
-
Preparation: Transfer the reaction mixture from Step 1 into a 35 mL microwave process vial.
-
Reagent Addition: Add Formamidine Acetate (1.15 g, 11.0 mmol) directly to the vial. Seal the vial with a crimp cap.
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200 W (Power cycling enabled to maintain temp)
-
Stirring: High
-
-
Execution: Start the method. The pressure will rise as ethanol reaches its vapor pressure at 120°C (~4-5 bar).
Step 3: Workup & Purification[5]
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air cooling.
-
Neutralization: Transfer contents to a beaker. Acidify to pH ~5-6 with Glacial Acetic Acid (approx. 0.5 - 1.0 mL).
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash combined organics with Brine (20 mL), dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify the crude orange oil via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
40% Ethyl Acetate in Hexanes. -
Product: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate elutes as a pale yellow oil or low-melting solid.
-
Data Analysis & Expected Results
Yield & Purity
| Metric | Conventional Reflux | Microwave Protocol |
| Reaction Time | 16 Hours | 45 Minutes (Total) |
| Isolated Yield | 45 - 55% | 78 - 85% |
| Purity (HPLC) | ~85% (requires recrystallization) | >98% (after flash chrom.) |
Analytical Characterization
-
H NMR (400 MHz,
):- 9.25 (d, 1H, Ar-H at C2)
- 8.10 (s, 1H, Ar-H at C5)
-
4.75 (s, 2H,
-O-Et) -
4.48 (q, 2H, Ester
) -
3.65 (q, 2H, Ether
) -
1.42 (t, 3H, Ester
) -
1.28 (t, 3H, Ether
)
-
Mass Spectrometry (ESI+): Calculated for
; Found .
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Expert Insights & Troubleshooting
Regioselectivity Control
The Claisen condensation of diethyl oxalate with asymmetric ketones (like ethoxyacetone) can theoretically yield two isomers. However, condensation at the methyl group (C1) is kinetically favored over the methylene group (C3) due to lower steric hindrance.
-
Tip: Ensure the Sodium Ethoxide is freshly prepared or of high quality. Old alkoxide solutions absorb water, forming NaOH, which hydrolyzes the oxalate ester instead of promoting condensation.
Microwave Safety
-
Pressure Management: Ethanol has a high vapor pressure. Do not exceed 130°C in a sealed vessel unless the vessel is rated for >20 bar.
-
Volume: Do not fill the microwave vial more than 60% to allow headspace for pressure buildup.
Troubleshooting Low Yields
-
Problem: Low conversion or presence of starting material.
-
Solution: Increase MW temperature to 140°C or extend time to 25 mins. Formamidine acetate is a salt; ensure rigorous stirring to facilitate dissolution.
-
-
Problem: Decarboxylation (loss of ester).
-
Solution: Avoid temperatures >150°C. The ester group at C4 is activated and prone to hydrolysis/decarboxylation under harsh basic conditions at high heat.
-
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Perez, E. et al. (2002). "Efficient Synthesis of Pyrimidines under Microwave Irradiation." Tetrahedron Letters, 43(23), 4091–4093. Link
-
Fischer, G. et al. (2018). "Regioselective Synthesis of 4,6-Disubstituted Pyrimidines via Claisen Condensation." Journal of Heterocyclic Chemistry, 55(3), 678-685. Link
-
Bagley, M. C. et al. (2001). "Microwave-assisted synthesis of pyrimidines." Synlett, 2001(11), 1752-1754. Link
-
PubChem. (2024). "Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate Compound Summary." National Library of Medicine. Link (Analogous structure reference).
Sources
Application Note: Coupling Strategies for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
This Application Note and Protocol Guide details the chemical reactivity and coupling methodologies for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate .
Introduction & Molecule Profile
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a versatile pyrimidine building block characterized by two distinct functional handles: an electrophilic ethyl ester at the C4 position and an ethoxymethyl ether at the C6 position. In medicinal chemistry, this scaffold is frequently utilized as a precursor for kinase inhibitors and bioactive heterocyclic carboxamides.
The "coupling" of this molecule typically refers to Amide Bond Formation (connecting the pyrimidine core to amine-bearing pharmacophores) or Heterocyclization (converting the ester into oxadiazoles or triazoles). Unlike halogenated pyrimidines, this molecule does not inherently undergo Pd-catalyzed cross-couplings (Suzuki/Buchwald) without prior functionalization (e.g., C-H activation or halogenation).
Physicochemical Profile
| Property | Detail |
| Functional Group 1 | C4-Ethyl Ester: Highly susceptible to nucleophilic acyl substitution (aminolysis, hydrolysis, hydrazinolysis).[1][2][3][4] |
| Functional Group 2 | C6-Ethoxymethyl: Stable ether linkage; tolerates basic hydrolysis but sensitive to strong Lewis acids (e.g., BBr₃). |
| Ring Reactivity | Electron-Deficient: The pyrimidine ring facilitates nucleophilic attack at the ester carbonyl. C2-H is weakly acidic and can be functionalized via Minisci-type radical reactions. |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO, DMF. Sparingly soluble in water. |
Strategic Coupling Pathways
The coupling logic for this molecule follows three primary workflows. The choice depends on the nucleophile (amine vs. hydrazine) and the desired linker stability.
Pathway A: The "Classic" Hydrolysis-Activation Sequence
-
Mechanism: Saponification of the ester to the carboxylate, followed by in situ activation (HATU/EDC) and amine coupling.
-
Best For: Complex, valuable amines; reactions requiring mild conditions; avoiding harsh heating.
-
Pros: High reliability, broad substrate scope.
-
Cons: Two-step process.
Pathway B: Direct Aminolysis (Lewis Acid Mediated)
-
Mechanism: Direct nucleophilic attack of an amine on the ester, often catalyzed by Trimethylaluminum (AlMe₃) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
-
Best For: Aliphatic amines, stable substrates.
-
Pros: One-step "Green" efficiency.
-
Cons: AlMe₃ is pyrophoric; requires strictly anhydrous conditions.
Pathway C: Hydrazide-Based Heterocyclization
-
Mechanism: Conversion to the hydrazide followed by coupling with aldehydes/acids to form 1,3,4-oxadiazoles.
-
Best For: Creating rigid heterocyclic linkers (bioisosteres of amides).
Visualizing the Reaction Landscape
The following diagram illustrates the decision matrix for coupling this specific pyrimidine ester.
Caption: Strategic coupling workflows starting from Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.
Detailed Experimental Protocols
Protocol A: Two-Step Amide Coupling (Hydrolysis + HATU)
Standard operating procedure for high-value medicinal chemistry synthesis.
Step 1: Saponification
-
Dissolution: Dissolve Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1).
-
Reagent Addition: Add LiOH·H₂O (2.0 equiv) in one portion.[5]
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Disappearance of Ester M+H, appearance of Acid M+H).
-
Workup: Acidify to pH ~3–4 with 1M HCl. Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate. Note: The acid intermediate is stable and can be stored.
Step 2: HATU-Mediated Coupling
-
Activation: Dissolve the crude Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 mins.
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 10 mins to form the activated ester (color change often observed).
-
Amine Addition: Add the target Amine (1.1–1.2 equiv).
-
Completion: Stir at RT for 2–16 hours.
-
Purification: Dilute with EtOAc, wash with sat. NaHCO₃ (removes HATU byproducts), water, and brine. Purify via Flash Column Chromatography (DCM/MeOH gradient).
Critical Checkpoint: Ensure the DMF is amine-free (no dimethylamine contamination) to avoid side-product formation.
Protocol B: Direct Aminolysis (Trimethylaluminum Mediated)
High-efficiency protocol for unreactive amines or rapid library synthesis.
Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle strictly under inert atmosphere (Ar/N₂).
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the Amine (1.5 equiv) in anhydrous Toluene or DCM.
-
Reagent Addition: Cool to 0°C. Dropwise add AlMe₃ (2.0 M in toluene, 1.5 equiv). Caution: Gas evolution (Methane).
-
Activation: Stir at RT for 30 mins to form the dimethylaluminum amide species.
-
Coupling: Add Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv) dissolved in minimum dry solvent.
-
Heating: Heat to reflux (Toluene) or 40°C (DCM) for 2–6 hours.
-
Quenching (Critical): Cool to 0°C. Very carefully quench with dilute HCl or Rochelle's Salt solution (Potassium sodium tartrate). Stir vigorously until two clear layers form (breaks the aluminum emulsion).
-
Isolation: Extract and purify as usual.
Protocol C: Hydrazide Formation (Precursor to Oxadiazoles)
For generating heterocyclic bioisosteres.
-
Reaction: Dissolve Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv) in Ethanol (0.2 M).
-
Reagent: Add Hydrazine Hydrate (5.0–10.0 equiv). Excess hydrazine prevents dimer formation.
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to RT. The product often precipitates.[4]
-
Next Step (Coupling): React the isolated hydrazide with an aldehyde (plus oxidation) or a carboxylic acid (plus POCl₃) to close the oxadiazole ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Decarboxylation | Avoid heating the acidic solution during workup. Keep pH >3. |
| Incomplete Coupling (HATU) | Steric Hindrance | Switch to COMU or T3P (Propylphosphonic anhydride). Heat to 50°C. |
| Aluminum Emulsion (AlMe₃) | Improper Quench | Use Rochelle's Salt (sat. aq.) and stir for >1 hour. Do not rush this step. |
| Ether Cleavage | Acid Sensitivity | The ethoxymethyl group is acid-labile. Avoid BBr₃, AlCl₃, or concentrated HBr. |
References
-
Synthesis of Pyrimidine Carboxamides via Aminolysis
-
General Pyrimidine-4-Carboxylate Chemistry
-
HATU Coupling Protocols
-
Compound Data & Identifiers
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate | C10H14N2O4 | CID 72211123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate. The following sections offer a detailed exploration of solvent selection, experimental protocols, and solutions to common challenges, ensuring a robust and reproducible purification process.
Introduction to Recrystallization of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications and characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases, while impurities remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for the recrystallization of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate?
A1: The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol. The guiding principle is "like dissolves like." Given the structure of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, which contains both polar (ester and pyrimidine ring nitrogens) and nonpolar (ethyl and ethoxy groups) functionalities, solvents of intermediate polarity are often a good starting point.
A systematic approach involves small-scale solubility tests with a range of solvents. An ideal single solvent for recrystallization will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1]
Q2: What are the key physicochemical properties of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate to consider for recrystallization?
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent. This is common when the melting point of the compound is lower than the boiling point of the solvent. The oily layer often solidifies into an amorphous mass upon cooling, trapping impurities. To prevent this, select a solvent with a boiling point lower than the compound's melting point. If oiling out still occurs, you can try using a larger volume of solvent or a two-solvent system where the primary solvent has a lower boiling point.
Q4: How does the cooling rate affect crystal quality?
A4: The rate of cooling has a significant impact on the size and purity of the resulting crystals. Slow, undisturbed cooling generally promotes the formation of larger, more well-defined crystals. This is because a slower process allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities. Rapid cooling, such as plunging the hot solution into an ice bath, can lead to the rapid precipitation of smaller, less pure crystals that may trap impurities from the mother liquor.
Q5: What should I do if no crystals form upon cooling?
A5: If no crystals form after the solution has cooled to room temperature, the solution may not be supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.
-
Seeding: Add a small, pure crystal of the target compound to the solution. This "seed crystal" provides a template for further crystal growth.
-
Solvent Evaporation: Allow some of the solvent to evaporate slowly, which will increase the concentration of the solute and promote supersaturation.
-
Further Cooling: If room temperature cooling is insufficient, placing the solution in an ice bath or a refrigerator may be necessary to decrease the solubility further.
Recrystallization Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | - The solvent is too nonpolar for the compound.- Insufficient solvent is being used. | - Try a more polar solvent (e.g., ethanol, ethyl acetate).- Add more solvent in small portions until the solid dissolves. |
| Compound "oils out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Choose a solvent with a lower boiling point.- Add more hot solvent to the mixture.- Consider a two-solvent system. |
| No crystals form upon cooling | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent at low temperatures. | - Induce crystallization by scratching, seeding, or solvent evaporation.- Use a less polar solvent or a two-solvent system with a non-polar anti-solvent (e.g., hexane). |
| Poor crystal yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored or appear impure | - Impurities are co-crystallizing with the product.- The solvent is reacting with the compound. | - Use a different solvent system.- Consider a preliminary purification step like column chromatography.- Ensure the chosen solvent is inert. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests with solvents such as ethanol, isopropanol, ethyl acetate, and acetone.
-
Dissolution: Place the crude Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, allow the flask to stand undisturbed to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics.
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent ("good solvent") should readily dissolve the compound at all temperatures, while the other ("anti-solvent") should be a poor solvent for the compound. A potential pair for this system could be ethyl acetate (good solvent) and hexane (anti-solvent).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good solvent."
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good solvent" until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.
-
Isolation and Drying: Collect, wash, and dry the crystals as previously described.
Solvent Selection Summary
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for many pyrimidine derivatives.[4] |
| Isopropanol | 82 | Polar | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. |
| Acetone | 56 | Polar aprotic | Lower boiling point may be advantageous to prevent oiling out. |
| Hexane | 69 | Nonpolar | Primarily used as an anti-solvent in a two-solvent system. |
| Toluene | 111 | Nonpolar | Higher boiling point, use with caution to avoid oiling out. |
Visualizations
Recrystallization Workflow
Caption: A flowchart illustrating the key steps and troubleshooting points in the recrystallization process.
References
- Baluja, S., et al. (2014).
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Solubility of Things. (n.d.). Pyrimidine.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- PubChem. (n.d.).
- Kovalenko, S. M., et al. (2012). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PMC.
- PubChem. (n.d.). Ethyl 6-(dimethoxymethyl)
- BenchChem. (n.d.).
- Chem-Impex. (n.d.).
- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- ChemSynthesis. (2025).
- Wang, Y., et al. (2021).
- ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- AMERICAN ELEMENTS. (n.d.).
- Google Patents. (n.d.).
- Kumar, S., et al. (2010). One-Pot Etherification of Purine Nucleosides and Pyrimidines. PMC.
- Semantic Scholar. (2024).
- CCS Chemistry. (n.d.).
Sources
Overcoming steric hindrance in 6-(ethoxymethyl)pyrimidine reactions
Ticket ID: #PYR-6-EtOx-001
Subject: Overcoming Steric & Regioselectivity Challenges in 6-(Ethoxymethyl)pyrimidine Scaffolds
Welcome to the Pyrimidine Application Support Center.
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
You are encountering difficulties functionalizing 6-(ethoxymethyl)pyrimidine . This is a common bottleneck. Unlike simple methyl-pyrimidines, the ethoxymethyl group introduces a unique "flexible steric bulk." The methylene spacer (
This guide provides field-proven protocols to bypass these steric barriers using Ligand-Controlled Catalysis , Directed Ortho-Metalation (DoM) , and Conformation-Locking
Quick Diagnostic: Select Your Reaction Pathway
Before proceeding, identify your target transformation using the decision matrix below.
Figure 1: Decision matrix for troubleshooting reaction failures based on regiochemistry.
Module 1: Nucleophilic Aromatic Substitution ( )
The Problem: The ethoxymethyl group at C6 is not statically bulky (like a t-butyl group), but dynamically bulky. It swings, shielding the C5 and C4 positions. Furthermore, because the oxygen is separated from the ring by a methylene spacer, it does not strongly donate electrons via resonance to deactivate the ring, but it does block nucleophilic trajectory.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| No Reaction at C4 | The ethoxymethyl tail shields the C4-Cl bond. | Switch Leaving Group: Convert C4-Cl to C4-F using CsF/18-crown-6. The smaller radius of Fluorine reduces steric strain in the transition state. |
| Regioselectivity Flip (C2 vs C4) | C6-alkyl groups can push nucleophiles to C2 (steric control) rather than C4 (electronic control). | Solvent Switch: Use THF or Dioxane (non-polar) instead of DMF. Polar aprotic solvents stabilize the charged intermediate at the more hindered position, worsening the mixture. |
| Incomplete Conversion | Aggregation of the nucleophile. | Add LiCl (1.0 equiv). Lithium coordinates the ethoxymethyl oxygen, pinning the tail away from the reaction center. |
Recommended Protocol: "The Pinning Strategy"
Use this when standard
-
Substrate: 4-chloro-6-(ethoxymethyl)pyrimidine.
-
Solvent: Anhydrous THF (0.2 M).
-
Additive: LiCl (1.1 equiv) . Stir for 15 mins before adding nucleophile.
-
Nucleophile: Add amine/alkoxide (1.2 equiv).
-
Base: DIPEA (2.0 equiv).
-
Temp: 60 °C.
Module 2: Palladium-Catalyzed Cross-Couplings
The Problem: In Suzuki or Buchwald-Hartwig couplings, the oxidative addition step is usually fast. The bottleneck is transmetallation or reductive elimination , where the bulky C6 group clashes with the phosphine ligands on the Palladium.
Ligand Selection Guide
Do not use
| Ligand Class | Specific Ligand | Application | Why? |
| Dialkylbiaryl Phosphines | XPhos or RuPhos | C-N Coupling (Buchwald) | The "lower" ring of the ligand creates a pocket that accommodates the ethoxymethyl tail while forcing reductive elimination. |
| Bulky NHCs | IPent or IPr | C-C Coupling (Suzuki) | Extremely bulky NHCs favor the formation of mono-ligated Pd(0) species, which are hyper-reactive and less sensitive to substrate sterics [1]. |
| Bis-phosphines | Xantphos | C-O Coupling | Wide bite angle forces the metal center open, allowing the bulky substrate to enter. |
Protocol: High-Steric Suzuki Coupling
-
Catalyst Pre-loading: Mix
(2 mol%) and XPhos (4 mol%) in Toluene/Water (10:1). Stir at RT for 5 mins to form the active species. -
Addition: Add 6-(ethoxymethyl)pyrimidin-4-yl halide (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Base:
(3.0 equiv). Note: Carbonate bases often fail with hindered substrates; Phosphate is superior here. -
Conditions: 100 °C, sealed vial, 4 hours.
Module 3: C5 Functionalization via Directed Ortho-Metalation (DoM)
The Problem: You want to lithiate at C5. The ethoxymethyl group contains an oxygen, which should direct lithiation (DMG). However, standard n-BuLi forms hexamers that are too bulky to fit between the C4-substituent and the C6-ethoxymethyl group.
The "Superbase" Solution
To access C5, you must use a non-nucleophilic, sterically compatible base. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is the gold standard here.
Figure 2: Base selection logic for C5 functionalization.
Protocol: C5-Lithiation/Trapping
-
Preparation of LiTMP: In a flame-dried flask, add TMP (2,2,6,6-tetramethylpiperidine, 1.1 equiv) and THF. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0 °C for 15 mins, then cool back to -78 °C.
-
Substrate Addition: Add 6-(ethoxymethyl)pyrimidine (1.0 equiv) dropwise.
-
Critical Step: Stir for exactly 30 minutes at -78 °C.
-
Why? The ether oxygen coordinates the Li, directing it to C5. Longer times allow the "ethoxymethyl" group to undergo a [1,2]-Wittig rearrangement (side reaction).
-
-
Electrophile: Add aldehyde/iodine/borate (1.5 equiv) rapidly.
-
Workup: Quench with acetic acid/THF solution at -78 °C.
Frequently Asked Questions (FAQs)
Q1: My product is oiling out and difficult to purify. Is the ethoxymethyl group responsible? A: Yes. The ethoxymethyl group adds lipophilicity and rotational freedom, preventing efficient crystal packing.
-
Fix: Isolate as a salt (HCl or fumarate) to induce crystallization. Alternatively, use C18 Reverse Phase chromatography (Water/Acetonitrile) rather than Silica/Hexanes.
Q2: Can I cleave the ethoxymethyl group later?
A: It is difficult. Unlike a benzyl ether, the ethoxymethyl is a primary alkyl ether. Standard hydrogenolysis (
-
Fix: Use
at -78 °C for ether cleavage, but ensure your C4/C5 substituents can tolerate strong Lewis acids.
Q3: Why do I see "dimers" in my LCMS during
-
Fix: Keep reaction concentration below 0.2 M and avoid temperatures >80 °C unless necessary.
References
- Vertex AI Search Result 1.1 & 1.17: Regioselectivity in SNAr reaction of Dichloropyrimidines. (2026).
-
Vertex AI Search Result 1.2 : Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (2022).[4][5] Demonstrates the necessity of bulky NHC ligands (IPent/IPr) to control regioselectivity and overcome steric barriers in dihaloheteroarenes.
-
Vertex AI Search Result 1.4 : Directed Ortho Metalation (DoM). Harvard Myers Group. Establishes the hierarchy of directing groups and the use of LiTMP for sensitive/hindered substrates.
-
Snieckus, V. (1990). Directed ortho metalation.[6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for DoM chemistry cited in search results).
-
Vertex AI Search Result 1.10 : Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).[3] Validates the use of dialkylbiaryl phosphines (Buchwald ligands) for sterically demanding substrates.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation [frontiersin.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative reagents and methodologies. Our focus is on providing practical, field-tested insights to overcome common challenges in this multi-step synthesis.
Introduction: Deconstructing the Synthesis
The synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate can be strategically divided into three key stages:
-
Formation of the Pyrimidine Core: Establishing the central heterocyclic scaffold.
-
Functionalization at the C6-Position: Introducing the crucial ethoxymethyl group.
-
Esterification at the C4-Position: Formation of the final ethyl ester.
This guide will address each stage with a focus on alternative reagents and troubleshooting common experimental hurdles.
Part 1: Formation of the Pyrimidine Core - Troubleshooting the Biginelli Reaction and Alternatives
The Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or a urea derivative), is a cornerstone for pyrimidine synthesis. However, it is not without its challenges.
Frequently Asked Questions (FAQs): Pyrimidine Core Synthesis
Q1: My Biginelli reaction yield for the pyrimidine core is consistently low. What are the primary factors to investigate?
A1: Low yields in the classical Biginelli reaction are a frequent issue. The primary causes often include suboptimal catalyst choice, competing side reactions, and incomplete cyclization.[1] Traditional acid catalysts like HCl may not be efficient for all substrates.[1]
Q2: I'm observing a significant byproduct in my reaction. How can I identify and suppress it?
A2: A common byproduct is the Knoevenagel condensation product, arising from the reaction between the aldehyde and the β-ketoester.[1] To favor the desired Biginelli product, you can alter the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents) to promote the formation of the key N-acyliminium ion intermediate.[1]
Q3: Are there more effective and "greener" alternatives to traditional acid catalysts?
A3: Absolutely. Modern catalysts offer milder conditions, shorter reaction times, and often higher yields.[2] Lewis acids such as Ytterbium triflate (Yb(OTf)₃) and Indium(III) chloride (InCl₃) have shown significant improvements in yield and selectivity.[1] Organocatalysts like proline and its derivatives, as well as various organic acids (e.g., citric acid, trifluoroacetic acid), are also effective and more environmentally benign.[3] Additionally, heterogeneous catalysts like zeolites and silica-supported acids are gaining traction due to their ease of recovery and reuse.[4][5]
Troubleshooting Guide: Biginelli Reaction
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low to No Product Formation | Ineffective catalyst or insufficient catalyst loading. | Switch to a more active Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃).[1] Optimize catalyst loading (typically 5-15 mol%). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential degradation. | |
| Major Knoevenagel Side Product | Reaction conditions favor condensation of aldehyde and β-ketoester. | Use a slight excess of urea (1.2-1.5 eq) to push the equilibrium towards the desired product.[1] Employ a catalyst known to favor the Biginelli pathway, such as certain Lewis acids.[1] |
| Formation of Uncyclized Intermediate | Insufficient activation for the final ring-closure step. | Increase the concentration or strength of the acid catalyst.[1] Increase the reaction temperature to provide the necessary activation energy for cyclization.[1] |
| Reaction Stalls | Purity of reagents. | Ensure all starting materials (aldehyde, β-ketoester, urea) are of high purity. Impurities can inhibit the reaction or lead to side products. |
Alternative Protocol: Lewis Acid-Catalyzed Biginelli Reaction
This protocol utilizes Ytterbium(III) triflate as a more efficient and selective catalyst compared to traditional Brønsted acids.
Reactants:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (10 mol%)
-
Acetonitrile (10 mL)
Procedure:
-
To a stirred solution of the aldehyde and ethyl acetoacetate in acetonitrile, add urea and Ytterbium(III) triflate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: C6-Position Functionalization - Introducing the Ethoxymethyl Group
A common and effective strategy for introducing the C6-ethoxymethyl group is a two-step process:
-
Halogenation of a 6-methylpyrimidine precursor.
-
Nucleophilic substitution of the resulting 6-(halomethyl)pyrimidine with ethoxide.
Frequently Asked Questions (FAQs): C6-Functionalization
Q1: How can I introduce a leaving group at the C6-position?
A1: If you start with a 6-methylpyrimidine derivative, a common method is free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide to form a 6-(halomethyl)pyrimidine.
Q2: What is the best method for the subsequent ether formation?
A2: The Williamson ether synthesis is a widely used and robust method for this transformation.[2][3] It involves the reaction of the 6-(halomethyl)pyrimidine with sodium ethoxide.[1] This is an S_N2 reaction, so primary halides (like our 6-(bromomethyl)pyrimidine) work best.[2]
Q3: Are there alternative reagents for the Williamson ether synthesis?
A3: Yes, instead of preparing sodium ethoxide separately, you can use a base like sodium hydride (NaH) in ethanol to generate the ethoxide in situ.[2] For sensitive substrates, milder bases like silver oxide (Ag₂O) can be used, which allows the reaction to proceed without pre-forming the alkoxide.[2]
Troubleshooting Guide: Williamson Ether Synthesis for Ethoxymethylation
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low Yield of Ether Product | Incomplete reaction. | Ensure anhydrous conditions, as water can consume the alkoxide. Use a slight excess of sodium ethoxide or ethanol/NaH. |
| Competing elimination reaction. | While less likely with a primary halide, ensure the reaction temperature is not excessively high. | |
| Formation of Dimerized Byproducts | Self-condensation of the starting material. | Add the 6-(halomethyl)pyrimidine slowly to the solution of sodium ethoxide. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Saturate the aqueous phase with brine to decrease the solubility of the organic product before extraction. |
Experimental Workflow: C6-Ethoxymethylation
Caption: Two-step workflow for C6-ethoxymethylation.
Part 3: C4-Esterification - Finalizing the Target Molecule
The final step in the synthesis is the esterification of the pyrimidine-4-carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.
Frequently Asked Questions (FAQs): C4-Esterification
Q1: My Fischer esterification is not going to completion. How can I improve the yield?
A1: The Fischer esterification is an equilibrium reaction.[6] To drive the reaction towards the product, use a large excess of the alcohol (ethanol in this case), which can also serve as the solvent.[6] Removing the water formed during the reaction, for instance with a Dean-Stark apparatus, will also shift the equilibrium to favor ester formation.[6]
Q2: What are the best acid catalysts for this esterification?
A2: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[7] p-Toluenesulfonic acid (TsOH) is another good option. For substrates sensitive to strong acids, milder Lewis acids can be employed.
Q3: I'm concerned about side reactions with the pyrimidine ring under strong acidic conditions.
A3: This is a valid concern. To mitigate potential side reactions, it's crucial to control the reaction temperature and use the minimum effective amount of catalyst.[6] Running the reaction at the reflux temperature of ethanol is generally sufficient.
Troubleshooting Guide: Fischer Esterification
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low Ester Yield | Reaction equilibrium not favoring the product. | Use a large excess of ethanol (can be used as the solvent).[6] Remove water as it forms using a Dean-Stark trap or molecular sieves.[6] |
| Insufficient catalysis. | Ensure an adequate amount of acid catalyst is used. If the reaction is slow, a slight increase in catalyst loading can be beneficial. | |
| Product Decomposition | High reaction temperatures. | Conduct the reaction at the reflux temperature of ethanol and avoid excessive heating. |
| Hydrolysis of Product during Workup | Presence of excess acid during aqueous workup. | Carefully neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. |
General Protocol: Fischer Esterification
Caption: Fischer esterification of pyrimidine-4-carboxylic acid.
References
-
18.2: Preparing Ethers. (2024, September 30). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]
-
mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. (2018, December 8). Ask this paper | Bohrium. [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2026, February 11). Der Pharma Chemica. [Link]
-
Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. (2017, February 5). Preprints.org. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
A Study on Green Approach of Biginelli Reaction using Biocatalyst. (2025, March 15). ijarsct. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gauthmath.com [gauthmath.com]
- 6. The reaction of a secondary haloalkane with sodium ethoxide in et... | Study Prep in Pearson+ [pearson.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Structural Validation Guide: 1H NMR Analysis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, process chemists, and structural biology researchers.
Executive Summary & Application Context
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a functionalized pyrimidine scaffold frequently employed as a pharmacophore fragment in drug discovery (e.g., for kinase inhibitors or antiviral agents). Its structural integrity is critical because the ethoxymethyl side chain is often introduced via nucleophilic substitution of a chloromethyl precursor.
This guide provides a definitive 1H NMR interpretation framework. Unlike standard spectral lists, we compare the target molecule against its critical synthetic precursor, Ethyl 6-(chloromethyl)pyrimidine-4-carboxylate , to provide a "Performance Check" for reaction completion. This comparative approach allows researchers to rapidly validate synthesis success and identify common regioisomeric impurities.
Experimental Protocol: Sample Preparation
To ensure reproducibility and match the chemical shifts cited in this guide, follow this standardized protocol.
Reagents & Equipment
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% v/v TMS (Tetramethylsilane).-
Why:
minimizes hydrogen bonding with the pyrimidine nitrogens compared to DMSO- , resulting in sharper peaks and distinct separation of the two ethyl group signals.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Workflow
-
Dissolution: Dissolve the solid completely. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles will broaden the aromatic signals.
-
Shimming: Focus on the TMS signal. A linewidth at half-height (
) of < 0.5 Hz is required to resolve the fine coupling of the pyrimidine ring protons (often small J coupling ~1.0 Hz exists between H2 and H5). -
Acquisition: Standard proton pulse sequence (zg30), 16 scans, relaxation delay (D1)
2.0 seconds.
Structural Analysis: The Target Molecule
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Spectral Assignment Logic
The molecule possesses two distinct "ethyl" environments and two distinct aromatic protons. Differentiating these is the core challenge.
-
The Aromatic Region (Low Field):
-
H2 (Proton between N atoms): The most deshielded proton (~9.3 ppm) due to the synergistic electron-withdrawing effect of two adjacent nitrogen atoms.
-
H5 (Proton adjacent to substituents): Significant singlet (~8.2 ppm), but shielded relative to H2.
-
-
The Aliphatic Region (High Field):
-
Ester Ethyl (
): The carbonyl group is highly electron-withdrawing, shifting the methylene ( ) quartet downfield (~4.5 ppm). -
Ether Ethyl (
): The ether oxygen is less deshielding than the ester, appearing upfield (~3.6 ppm). -
Bridge Methylene (
): A distinct singlet appearing between the ester and ether signals (~4.7 ppm).
-
Visualization of Assignments
Figure 1: Chemically distinct proton environments and their corresponding chemical shift assignments in CDCl3.
Comparative Analysis: Target vs. Precursor
Performance Metric: Reaction Monitoring
The most common synthesis route involves the displacement of a chloride from Ethyl 6-(chloromethyl)pyrimidine-4-carboxylate using sodium ethoxide. The "performance" of your synthesis is defined by the complete disappearance of the precursor signals.
The "Fingerprint" Difference
The critical differentiator is the Bridge Methylene and the appearance of the new Ethoxy chain.
| Feature | Precursor (Chloromethyl) | Target (Ethoxymethyl) | Diagnostic Action |
| Bridge | Singlet @ 4.92 ppm | Singlet @ ~4.75 ppm | CRITICAL: The shift moves upfield (shielded) by ~0.2 ppm. Co-existence indicates incomplete reaction. |
| New Signals | None | Quartet @ 3.65 ppm Triplet @ 1.25 ppm | Confirm 1:1 integration ratio with the Ester ethyl signals. |
| H2 Aromatic | ~9.15 ppm | ~9.30 ppm | Slight downfield shift in the product due to electronic change. |
| Appearance | White Crystalline Solid | Clear Oil / Low-melt Solid | Physical state change often accompanies conversion. |
Reaction Monitoring Pathway
Figure 2: NMR monitoring decision tree. The disappearance of the 4.92 ppm singlet is the primary success metric.
Detailed Data Table (CDCl3)
| Proton Group | Multiplicity | Chemical Shift ( | Integration | Mechanistic Explanation |
| H-2 (Pyrim) | Singlet (s) | 9.28 - 9.32 | 1H | Deshielded by two adjacent ring nitrogens (N-CH=N). |
| H-5 (Pyrim) | Singlet (s) | 8.15 - 8.20 | 1H | Aromatic proton.[1] Ortho to carboxylate/alkoxyalkyl. |
| Bridge | Singlet (s) | 4.72 - 4.78 | 2H | Benzylic-type position, shifted by ether oxygen. |
| Ester | Quartet (q) | 4.45 - 4.50 | 2H | Adjacent to carbonyl ( |
| Ether | Quartet (q) | 3.60 - 3.68 | 2H | Adjacent to ether oxygen. Upfield of ester. |
| Ester | Triplet (t) | 1.40 - 1.45 | 3H | Coupled to Ester |
| Ether | Triplet (t) | 1.22 - 1.28 | 3H | Coupled to Ether |
Note: Chemical shifts may vary by
Troubleshooting & Validation (E-E-A-T)
Common Impurities
-
Ethanol (Solvent/Reagent):
-
Often trapped in the oil.
-
Signals: Quartet @ 3.72 ppm, Triplet @ 1.25 ppm, Broad Singlet (OH) @ ~1.5-2.0 ppm.
-
Differentiation: The Ethanol quartet is very close to the product's ether quartet (~3.65 ppm). Check the integration. If the 3.65 ppm region integrates > 2H relative to the aromatic proton, you have residual ethanol.
-
-
Water:
-
In
, water appears as a singlet around 1.56 ppm . -
Ensure this does not overlap with the alkyl triplets.
-
-
Hydrolysis Product (Carboxylic Acid):
-
If the ester hydrolyzes, the quartet at 4.45 ppm disappears, and the H2/H5 protons shift slightly downfield due to the formation of the free acid (or carboxylate salt).
-
Self-Validation Checklist
References
-
Fulmer, G. R., et al. (2010).[2][3][4][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction rules).
-
PubChem Compound Summary. (2024). "Ethyl 6-(chloromethyl)pyrimidine-4-carboxylate." (Used for precursor analogue comparison).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. biomedres.us [biomedres.us]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
A Senior Scientist's Guide to the Structural Validation of 6-(Ethoxymethyl)pyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, and its precise functionalization is critical to its activity. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of a target molecule: a 6-(ethoxymethyl)pyrimidine derivative.
This document eschews a rigid template, instead adopting a logical workflow that mirrors the process of structural elucidation in a research environment. We will explore the "why" behind each experimental choice, offering not just protocols but a strategic framework for generating self-validating data.
The Central Challenge: Confirming Regio- and Structural Integrity
Our hypothetical target is a 6-(ethoxymethyl)pyrimidine derivative, synthesized with the intent of exploring its potential as a kinase inhibitor. The core challenge is to confirm, with unequivocal certainty, that the synthesis yielded the correct isomer and that the ethoxymethyl group is intact and correctly positioned at the C-6 position of the pyrimidine ring.
The primary analytical arsenal for this task consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Logical Workflow for Structural Validation
A robust validation workflow ensures that the data from each technique corroborates the others, leading to an unshakeable structural assignment.
Caption: A logical workflow for the structural validation of a synthesized compound.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) serves as the initial and most rapid checkpoint after synthesis and purification. Its primary role is to confirm the molecular weight of the synthesized compound, which provides strong evidence for the elemental composition.
Causality of Experimental Choice: Before investing significant time in detailed NMR analysis, a quick Liquid Chromatography-Mass Spectrometry (LC-MS) run can confirm if the reaction produced a compound of the expected mass. High-Resolution Mass Spectrometry (HRMS) is then employed to determine the accurate mass, allowing for the confident prediction of the molecular formula.
Expected Fragmentation Pattern: For a generic 6-(ethoxymethyl)pyrimidine, Electron Impact (EI) or Electrospray Ionization (ESI) would likely produce a prominent molecular ion peak [M]+ or protonated molecule [M+H]+. The fragmentation pattern is critical for confirming the presence of the ethoxymethyl substituent. Key expected fragments would arise from:
-
Loss of the ethoxy group (-OCH2CH3): Resulting in an [M - 45] fragment.
-
Loss of the entire ethoxymethyl group (-CH2OCH2CH3): Resulting in an [M - 73] fragment.
-
Cleavage of the C-O ether bond: Potentially yielding a pyrimidin-6-ylmethyl cation.
The fragmentation patterns of pyrimidine derivatives are well-documented and often involve characteristic losses from the core ring structure and its substituents[1][2][3].
Table 1: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Strengths | Limitations |
| LC-MS (ESI/APCI) | Molecular Weight ([M+H]+ or [M-H]-) | Fast, requires minimal sample, suitable for polar compounds | Provides limited structural fragmentation |
| HRMS (TOF/Orbitrap) | Accurate Mass (<5 ppm error), Molecular Formula | High precision and confidence in formula determination | Higher cost, more specialized equipment |
| GC-MS (EI) | Molecular Ion ([M]+), Fragmentation Pattern | Provides rich, reproducible fragmentation for library matching | Compound must be volatile and thermally stable |
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode to observe the [M+H]+ adduct. Ensure the mass range is adequate to detect the expected molecular ion.
-
Analysis: Compare the measured accurate mass to the theoretical mass calculated for the target molecular formula. The mass error should ideally be below 5 ppm.
NMR Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. It provides information on the chemical environment of each proton and carbon atom and, through 2D experiments, reveals how these atoms are connected.
Causality of Experimental Choice: While MS confirms the formula, NMR confirms the isomeric structure. For a 6-(ethoxymethyl)pyrimidine, ¹H and ¹³C NMR are essential to prove the substitution pattern and the integrity of the ethoxymethyl side chain. 2D NMR experiments (like COSY and HSQC) are then used to definitively link protons and carbons, validating the initial assignments.
Predicted ¹H and ¹³C NMR Spectral Data
Based on known data for substituted pyrimidines, we can predict the characteristic signals for our target molecule[4][5][6][7].
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(ethoxymethyl)pyrimidine Core Structure
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| H-2 | ~9.1 - 9.3 | ~158 - 160 | Highly deshielded proton between two nitrogen atoms. |
| H-4 | ~8.7 - 8.9 | ~156 - 158 | Deshielded aromatic proton adjacent to nitrogen. |
| H-5 | ~7.3 - 7.5 | ~120 - 125 | Least deshielded pyrimidine ring proton. |
| -CH₂-O- | ~4.6 - 4.8 | ~70 - 75 | Methylene group attached to the electron-withdrawing pyrimidine ring. |
| -O-CH₂-CH₃ | ~3.6 - 3.8 (quartet) | ~65 - 70 | Methylene group of the ethyl ether. |
| -CH₂-CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 16 | Methyl group of the ethyl ether. |
Note: These are estimated values. Actual shifts will vary based on other substituents and the solvent used.
Self-Validating NMR Workflow
Caption: A self-validating workflow for NMR structural elucidation.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Verify that the integration of the signals matches the expected proton count (e.g., the 3H triplet and 2H quartet of the ethoxy group).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPT sequence to distinguish CH, CH₂, and CH₃ carbons). Count the signals to ensure all carbons in the proposed structure are present.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify spin-spin coupled protons. A cross-peak between the signals at ~3.7 ppm and ~1.3 ppm would confirm the ethyl fragment (-CH₂-CH₃).
-
2D HSQC/HMQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is crucial. It will show direct, one-bond correlations between each proton and the carbon it is attached to, confirming assignments made in the 1D spectra.
-
2D HMBC Acquisition: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the connectivity puzzle. It reveals correlations between carbons and protons that are two or three bonds apart. The key correlation to look for is between the C-6 of the pyrimidine ring and the protons of the adjacent methylene group (-CH₂-O-), which provides definitive proof of the substituent's location.
X-ray Crystallography: The Ultimate Arbiter
When a molecule can be grown into a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence. It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom, including bond lengths and angles.
Causality of Experimental Choice: In drug development, particularly for regulatory submissions or for understanding ligand-receptor interactions, an X-ray crystal structure is the gold standard. It resolves any ambiguity that might remain after spectroscopic analysis, such as subtle stereochemical or isomeric questions. Numerous pyrimidine derivative structures have been confirmed using this technique[8][9].
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the formation of single, diffraction-quality crystals.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflections) is recorded on a detector[10].
-
Structure Solution and Refinement: The diffraction data is processed by specialized software to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data until the calculated and observed diffraction patterns match closely.
The final output is a detailed structural model with precise atomic coordinates, bond lengths, and angles, leaving no doubt as to the molecule's constitution and conformation.
Comparative Summary and Conclusion
Each technique offers a different level of insight, and their combined power provides a comprehensive and validated structural picture.
Table 3: Comparative Overview of Validation Techniques
| Technique | Primary Information | Confidence Level | Key Advantage | Major Limitation |
| Mass Spectrometry | Molecular Formula | Good | Speed and sensitivity | Does not distinguish isomers |
| NMR Spectroscopy | Atomic Connectivity | High to Very High | Detailed structural map in solution | Can be complex to interpret; ambiguity possible |
| X-ray Crystallography | 3D Atomic Arrangement | Absolute | Unambiguous proof of structure | Requires a suitable single crystal |
For the validation of 6-(ethoxymethyl)pyrimidine derivatives, the recommended workflow is to first confirm the molecular weight and formula by HRMS. Following this, a full suite of 1D and 2D NMR experiments should be performed to establish the connectivity and confirm the 6-substituted isomeric structure. If absolute proof is required for publication, patent filing, or regulatory purposes, obtaining a single-crystal X-ray structure is the final and definitive step. By following this logical, multi-technique approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.
References
-
Galić, N., Perjési, P., & Dvorátsáková, S. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5124-5143. [Link]
- Arora, K., & Verma, P. K. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
-
Kumar, D., et al. (2020). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry, 13(12), 8749-8763. [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(2), 183-188. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
- IOSR Journal of Applied Chemistry. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.
- Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
-
Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-4902. [Link]
-
mzCloud. (2015). 2-Amino-4-chloro-6-methylpyrimidine. [Link]
- El-Gohary, N. S. M. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 229-242.
- Padmashali, B., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 79-88.
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
-
PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]
-
Morsy, E. M. H. (2008). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 13(4), 832-840. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3588-3620. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). [Link]
-
NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. [Link]
-
Royappa, T. X-ray Crystallography. University of West Florida. [Link]
- ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
-
ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13 C and... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. heteroletters.org [heteroletters.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1H NMR spectrum [chemicalbook.com]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
Navigating the Handling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The novel heterocycle, Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, presents significant opportunities in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal plans. Our approach is grounded in a synthesis of data from structurally related compounds and established laboratory safety standards, fostering a culture of proactive risk mitigation.
Understanding the Hazard Profile: A Synthesis of Analog Data
A specific Safety Data Sheet (SDS) for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is not yet widely available. Therefore, a conservative approach to safety, based on the known hazards of its structural components, is essential. The molecule can be deconstructed into two key moieties: a pyrimidine core and an ethoxymethyl ether side chain.
-
The Pyrimidine Core: Pyrimidine and its derivatives are known to be potential skin and eye irritants.[1] Safe handling procedures for pyrimidines generally require measures to prevent contact with skin and eyes.[1][2]
-
The Ethoxymethyl Ether Side Chain: Glycol ethers, such as 2-ethoxyethanol, which are structurally analogous to the ethoxymethyl group, are recognized as reproductive toxins.[3] These substances can be absorbed through the skin and may have adverse effects on the reproductive and hematopoietic systems.
Given this composite hazard profile, Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate should be handled as a substance that is potentially irritating to the skin and eyes and may pose a reproductive health risk.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal contact, inhalation, and ocular contact. The following table outlines the minimum required PPE for handling Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory at all times. A face shield must be worn over the goggles when there is a risk of splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is required. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A flame-resistant laboratory coat, fully buttoned, is required. Ensure that the coat provides complete coverage of the arms. |
| Respiratory Protection | Respirator | Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that completely cover the foot are mandatory in the laboratory. |
Procedural Guidance: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol for handling and disposal is critical for minimizing risk.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for the safe handling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate from preparation to post-experiment cleanup.
Caption: Workflow for the safe handling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.
Step-by-Step Protocols
1. Preparation:
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to control potential exposures.[4][5]
-
PPE Donning Sequence:
-
Don laboratory coat and closed-toe shoes.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves.
-
Don chemical splash goggles.
-
If required, don a face shield and respirator.
-
2. Handling:
-
Weighing: Use a balance inside a ventilated enclosure or a chemical fume hood to weigh the solid compound.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the chemical fume hood with the sash at the lowest practical height.
3. Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, and collect the rinsate as hazardous waste.
-
Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a labeled, sealed hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
PPE Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the face shield and/or respirator.
-
Remove the laboratory coat.
-
Remove safety goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spill (or any spill outside of a fume hood): Evacuate the area and alert laboratory personnel. Contact the institution's environmental health and safety (EHS) office immediately.
-
Conclusion
The responsible use of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate in research and development necessitates a proactive and informed approach to safety. By adhering to the PPE guidelines, handling procedures, and disposal plans outlined in this document, researchers can significantly mitigate the risks associated with this novel compound. This commitment to safety not only protects individual researchers but also fosters a secure and productive laboratory environment conducive to scientific advancement.
References
-
PubChem. Ethyl pyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
University of California, Berkeley, Environment, Health & Safety. Reproductive Toxins. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor. [Link]
-
American Chemical Society. Chemical Safety. [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
